This guide details the physical properties, synthesis, and characterization of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate , a specialized heterocyclic building block used in advanced medicinal chemistry. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physical properties, synthesis, and characterization of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate , a specialized heterocyclic building block used in advanced medicinal chemistry.
Executive Summary
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (CAS 2083654-31-1 ) is a densely functionalized pyrazine scaffold.[1] Unlike its more common isomer (Methyl 3-amino-6-bromopyrazine-2-carboxylate), this compound features a unique substitution pattern that enables regioselective orthogonal functionalization . The presence of bromine atoms at both the C3 and C5 positions, flanked by an amino group and an ester, allows for sequential palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille), making it a critical intermediate for synthesizing complex sodium channel blockers (ENaC) and kinase inhibitors.
To ensure the integrity of this compound, researchers must verify the specific regiochemistry. The most common error is misidentifying the isomer.
A. 1H NMR Signature (The "Silent Ring" Test)
This is the definitive test for purity.
Expectation : The aromatic region (> 7.0 ppm) must be silent regarding ring protons.
Signals :
δ ~3.95 ppm (3H, s) : Methyl ester (-OCH₃).
δ ~7.50 ppm (2H, br s) : Amino group (-NH₂), exchangeable with D₂O.
Failure Mode : If you observe any aromatic singlet or doublet (e.g., at 8.2 ppm), your sample is contaminated with the mono-bromo analog or the wrong isomer.
B. Mass Spectrometry (Isotope Pattern)
Method : LC-MS (ESI+).
Pattern : A characteristic 1:2:1 triplet for the molecular ion cluster due to two bromine atoms (⁷⁹Br/⁸¹Br).
Detection : UV at 254 nm and 300 nm (Pyrazine absorption).
Synthetic Workflow & Reactivity
The synthesis typically proceeds via the electrophilic bromination of methyl 6-aminopyrazine-2-carboxylate. The amino group directs bromination to the ortho (C5) and para (C3) positions relative to itself.
Synthesis Diagram
Figure 1: Synthetic workflow for the dibromination of the pyrazine scaffold.
Regioselective Functionalization Logic
The power of this building block lies in the differential reactivity of the two bromine atoms.
C3-Br : Flanked by the electron-withdrawing ester and the pyrazine nitrogen. It is generally more electrophilic and susceptible to S_NAr displacement or oxidative addition (Pd) under mild conditions.
C5-Br : Flanked by the electron-donating amino group. It is more electron-rich and typically requires harsher conditions or specialized ligands for substitution.
An In-depth Technical Guide to Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, a key heterocyclic building block with...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a proposed synthetic pathway grounded in established pyrazine chemistry. Furthermore, it offers a detailed predictive analysis of its spectral characteristics, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to aid in its identification and characterization. The guide also explores the potential reactivity and diverse applications of this compound, drawing parallels with structurally related aminopyrazines.
Introduction: The Significance of Substituted Pyrazines
Pyrazine derivatives are a class of heterocyclic compounds that form the core of numerous biologically active molecules and functional materials. Their unique electronic properties and ability to participate in various chemical transformations make them privileged scaffolds in drug discovery. The strategic placement of substituents, such as amino and bromo groups, on the pyrazine ring can significantly modulate their physicochemical properties and biological activity. Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, in particular, presents an intriguing scaffold with multiple reactive sites, offering a versatile platform for the synthesis of novel compounds with potential therapeutic applications.
Proposed Synthesis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
Caption: Proposed synthetic workflow for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate.
Step 1: Esterification of 6-Aminopyrazine-2-carboxylic acid
The initial step involves the esterification of the carboxylic acid group to prevent it from interfering with the subsequent bromination step.
Reaction: 6-Aminopyrazine-2-carboxylic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is typically heated to reflux to drive it to completion.
Experimental Protocol: Esterification
To a solution of 6-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-aminopyrazine-2-carboxylate.
Step 2: Dibromination of Methyl 6-aminopyrazine-2-carboxylate
The electron-donating amino group activates the pyrazine ring towards electrophilic substitution. The positions ortho and para to the amino group (positions 3 and 5) are the most nucleophilic and thus susceptible to bromination.
Reaction: Methyl 6-aminopyrazine-2-carboxylate is treated with two equivalents of a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like acetonitrile.[2]
Causality: The amino group at the 6-position directs the electrophilic bromine to the 3 and 5 positions. The use of a milder brominating agent like NBS allows for controlled bromination, minimizing side reactions. Microwave assistance could potentially enhance the reaction rate and yield, as has been demonstrated for the bromination of 2-aminopyrazine.[2]
Experimental Protocol: Dibromination
Dissolve Methyl 6-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile.
Add N-bromosuccinimide (2.0-2.2 eq) portion-wise to the solution at room temperature.
Stir the reaction mixture at room temperature or with gentle heating (or microwave irradiation) and monitor by TLC.
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
Purify the crude product by column chromatography on silica gel to obtain Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate.
Physicochemical Properties and Characterization
The structural features of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate dictate its physical and chemical properties.
Property
Predicted Value
Molecular Formula
C₆H₅Br₂N₃O₂
Molecular Weight
310.93 g/mol
Appearance
Expected to be a solid at room temperature
Solubility
Likely soluble in polar organic solvents
CAS Number
Not assigned
Predicted Spectroscopic Data
Due to the absence of published experimental spectra, the following data are predicted based on the chemical structure and data from analogous compounds.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-OCH₃ (s, ~3.9 ppm): A singlet corresponding to the three protons of the methyl ester group.
-NH₂ (s, broad, ~6.5-7.5 ppm): A broad singlet for the two protons of the amino group. The chemical shift can vary depending on the solvent and concentration.
¹³C NMR:
-OCH₃ (~53 ppm): Carbon of the methyl ester.
C=O (~165 ppm): Carbonyl carbon of the ester.
C-Br (~110-120 ppm): The two carbons attached to bromine (C3 and C5) are expected to be in this region.
C-NH₂ (~150-160 ppm): The carbon attached to the amino group (C6).
C-COOCH₃ (~140-150 ppm): The carbon bearing the ester group (C2).
Infrared (IR) Spectroscopy
Frequency Range (cm⁻¹)
Vibration Type
3450-3300
N-H stretching (amino group)
3100-3000
Aromatic C-H stretching (if any)
1730-1715
C=O stretching (ester)
1640-1600
N-H bending (amino group)
1580-1450
C=C and C=N ring stretching
1250-1000
C-O stretching (ester)
700-550
C-Br stretching
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br).
Molecular Ion (M⁺): A cluster of peaks around m/z 309, 311, and 313 in an approximate ratio of 1:2:1, corresponding to the different combinations of bromine isotopes.
Reactivity and Potential Applications
The chemical structure of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate offers several avenues for further chemical modifications, making it a valuable intermediate in synthesis.
Caption: Potential reaction pathways for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate.
Cross-Coupling Reactions: The two bromine atoms are susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at the 3 and 5 positions.
Nucleophilic Aromatic Substitution: Under certain conditions, the bromine atoms might undergo nucleophilic aromatic substitution.
Modification of the Ester and Amino Groups: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The amino group can be acylated, alkylated, or diazotized for further transformations.
These potential reactions open the door to the synthesis of a diverse library of compounds for various applications:
Drug Discovery: As a scaffold for the development of kinase inhibitors, antibacterial, and antiviral agents. The aminopyrazine core is present in several known bioactive molecules.
Materials Science: As a building block for organic light-emitting diodes (OLEDs), sensors, and functional polymers. The extended π-system and the presence of heavy atoms can impart interesting photophysical properties.
Conclusion
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a promising but currently under-characterized heterocyclic compound. This guide has provided a plausible and scientifically grounded pathway for its synthesis, along with a predictive framework for its spectroscopic characterization. The versatile reactivity of this molecule makes it an attractive starting material for the development of novel compounds in medicinal chemistry and materials science. Further experimental validation of the proposed synthesis and characterization is warranted to fully unlock the potential of this valuable chemical building block.
References
Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide. Benchchem.
The bromination of 2-aminopyridine in the gas phase at 500°.
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI.
Substituted Pyrazinecarboxamides: Synthesis and Biological Evalu
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry.
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
Synthesis and antimicrobial activity of pyrazine carboxamide deriv
Spectroscopic Analysis of the products obtained from Bromination Reactions.
Methyl 3-Amino-6-bromopyrazine-2-carboxyl
The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC.
Methyl 3-Amino-6-bromopyrazine-2-carboxyl
Efficient Halogenation of 2-Aminopyrazine.
Methyl 3-amino-6-bromopyrazine-2-carboxyl
Comparative Investigation of the Chemiluminescent Properties of a Dibromin
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
Methyl 3-amino-6-bromopyrazine-2-carboxyl
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
Chemical Transformation of Pyrazine Deriv
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Deriv
Synthesis, thermal property and antifungal evalu
Synthesis and molecular docking study of 6-chloropyrazine-2- carboxylic acid deriv
Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies. Scientific Research Journal of Pharmacy - iarconsortium.
Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. PubMed.
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Deriv
(79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed.
Current NMR Techniques for Structure-Based Drug Discovery. MDPI.
CAS 40155-34-8 methyl 6-bromopyrazine-2-carboxyl
Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Rel
Technical Guide: Synthesis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
The following technical guide details the synthesis pathway for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (CAS 2083654-31-1), a critical halogenated heterocyclic scaffold used in the development of kinase inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis pathway for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (CAS 2083654-31-1), a critical halogenated heterocyclic scaffold used in the development of kinase inhibitors (e.g., ATR/ATM pathway targets) and antiviral agents.[1][2]
[1][2]
Executive Summary & Strategic Utility
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a highly functionalized pyrazine intermediate.[1][2] Its value lies in the orthogonality of its reactive sites:
C-Br bonds (Positions 3 & 5): Allow for sequential palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl or amino substituents.[1][2]
Ester (Position 2): Serves as a handle for cyclization or conversion to amides/alcohols.[2]
Amino Group (Position 6): Provides directing effects for halogenation and acts as a hydrogen bond donor in final drug candidates.[2]
This guide prioritizes a linear synthesis starting from commercially available Methyl 6-aminopyrazine-2-carboxylate , utilizing electrophilic aromatic substitution for regioselective halogenation.[1][2]
Retrosynthetic Analysis
The most reliable disconnection relies on the strong activating nature of the exocyclic amine to direct electrophilic bromination to the C3 and C5 positions.[2]
Figure 1: Retrosynthetic disconnection showing the linear assembly from the carboxylic acid precursor.
Synthesis Pathway & Experimental Protocol
Phase 1: Precursor Preparation (Esterification)
Note: If Methyl 6-aminopyrazine-2-carboxylate is purchased directly, skip to Phase 2.[1][2]
Objective: Convert 6-aminopyrazine-2-carboxylic acid to its methyl ester to protect the carboxylate and tune solubility.
Key Challenge: Controlling mono- vs. di-bromination. Excess NBS is required to drive the reaction to the 3,5-dibromo species.[2]
Detailed Protocol:
Setup: Charge a round-bottom flask with Methyl 6-aminopyrazine-2-carboxylate (1.0 eq) and Acetonitrile (0.2 M).
Bromination: Add N-Bromosuccinimide (NBS) (2.2 – 2.5 eq) portion-wise over 15 minutes at room temperature (25°C).
Note: Protecting the reaction from light is recommended to minimize radical side reactions, though
dominates here.
Reaction: Stir at RT for 4–6 hours.
Optimization: If conversion is incomplete (monitored by LC-MS), heat to 50°C for 2 hours. The amino group activates positions 3 and 5 strongly, making this reaction facile.[2]
Quench: Dilute with water and add 5%
(sodium thiosulfate) solution to quench excess bromine/NBS.
and concentrate. Purify via silica gel column chromatography (Gradient: 0 30% EtOAc in Hexanes).
Target Product: Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (elutes after the mono-bromo impurity).[1][2]
Yield: Expected 70–85%.
Mechanistic Insight
The reaction proceeds via an Electrophilic Aromatic Substitution (
).[2] The amino group () at position 6 is a strong activator and directs the incoming electrophile () to the ortho (C5) and para (C3) positions.[2]
C5 Position: Ortho to Amino, Para to Ester.[2] Highly activated.
C3 Position: Para to Amino, Ortho to Ester.[2] Activated, though slightly more sterically hindered by the ester.[2]
Figure 2: Stepwise bromination mechanism driven by the amino group's directing effect.
Analytical Data & Validation
To ensure the integrity of the synthesized product, compare against these standard parameters:
Parameter
Specification
Appearance
Pale yellow to off-white solid
Molecular Formula
Molecular Weight
310.93 g/mol
CAS Number
2083654-31-1
1H NMR (DMSO-d6)
7.50-7.80 (br s, 2H, ), 3.85 (s, 3H, ).[1][2] Note: No aromatic protons remain on the ring.[2]
Mass Spec (ESI)
(Characteristic dibromo isotope pattern 1:2:1)
Safety & Handling
N-Bromosuccinimide (NBS): Corrosive and an irritant.[1][2] Store in a refrigerator and protect from moisture to prevent decomposition into bromine.[2]
Pyrazines: Many aminopyrazines are potential irritants.[2] Use standard PPE (gloves, goggles, fume hood).[2]
Waste: Quenched aqueous layers containing bromide/thiosulfate should be disposed of as halogenated waste.[2]
References
PubChem. Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (Compound Summary). National Library of Medicine.[2] [2]
Lizano, E., Grima, J., & Pujol, M. D. (2019).[2][7] Efficient Halogenation of 2-Aminopyrazine.[1][2][7] Synlett, 30(13), 1567-1572.[2] (Demonstrates NBS/MeCN methodology for aminopyrazines).
BLD Pharm. Product Datasheet: Methyl 3-amino-6-bromopyrazine-2-carboxylate & Analogs.[1][2] (Reference for structural analogs and physical properties).
Fluorochem. Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate Product Page. (Verification of CAS 2083654-31-1).[1][2][8][9] [2]
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate: Mechanism of Action & Synthetic Utility
This guide provides an in-depth technical analysis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (CAS 2083654-31-1), a highly specialized halogenated pyrazine scaffold. Unlike direct-acting pharmaceuticals, the "Me...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (CAS 2083654-31-1), a highly specialized halogenated pyrazine scaffold. Unlike direct-acting pharmaceuticals, the "Mechanism of Action" (MoA) of this compound is defined by its chemical reactivity profile —specifically its role as a regioselective electrophile in the synthesis of complex bioactive molecules, including kinase inhibitors and epithelial sodium channel (ENaC) blockers.
For a medicinal chemist, the MoA of this molecule is its differential electrophilicity . It possesses two bromine atoms at positions C3 and C5, and an amino group at C6. The electronic push-pull effects of the electron-withdrawing ester (C2) and the electron-donating amine (C6) create a distinct reactivity landscape, allowing for sequential, regioselective functionalization. This makes it a critical tool for Diversity-Oriented Synthesis (DOS) of pyrazine-based therapeutics.
Part 2: Chemical Mechanism of Action (The Reactivity Core)
The utility of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate relies on the precise electronic activation of its carbon centers.
Electronic Topography & Regioselectivity
The pyrazine ring is electron-deficient (π-deficient), making it susceptible to Nucleophilic Aromatic Substitution (SₙAr) . However, the substituents dictate which bromine is displaced first.
C3-Bromine (The "Hot" Spot):
Activation: Located ortho to the methyl ester (C2) and adjacent to N4. The ester strongly withdraws electron density, making C3 highly electrophilic.
Reaction: Rapidly undergoes SₙAr with amines, thiols, or alkoxides.
C5-Bromine (The "Warm" Spot):
Deactivation: Located ortho to the amino group (C6). The amino group donates electron density into the ring via resonance (+M effect), rendering C5 less electrophilic than C3.
Reaction: Requires harsher conditions or transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to react.
C6-Amino Group:
Acts as a synthetic handle for acylation or reductive amination, or as a directing group for C5 functionalization.
Mechanistic Pathway: Sequential Functionalization
This differential reactivity allows researchers to "program" the molecule:
Step 1 (SₙAr): Selective displacement of C3-Br by a nucleophile under mild conditions.
Step 2 (Cross-Coupling): Functionalization of C5-Br using Palladium catalysis.
Step 3 (Derivatization): Hydrolysis of the C2-ester to the carboxylic acid (e.g., for amide coupling) or modification of the C6-amine.
Part 3: Biological Applications (Downstream MoA)
While the scaffold itself is an intermediate, the derived compounds exhibit potent biological mechanisms.
ENaC Blockade (Amiloride Analogs)
This scaffold is a regioisomer of the precursor used for Amiloride (a K⁺-sparing diuretic). By modifying the C3 and C5 positions, researchers synthesize novel ENaC blockers to treat:
Cystic Fibrosis: Improving mucociliary clearance.
Hypertension: Modulating sodium reabsorption in the distal convoluted tubule.
Kinase Inhibition
Pyrazine carboxamides are privileged structures in oncology. Derivatives synthesized from this scaffold target:
mTOR / PI3K Pathway: The pyrazine core mimics the adenine ring of ATP, allowing it to bind to the kinase hinge region.
FGFR Inhibitors: Substitution at C3/C5 allows for "reaching" into the hydrophobic back pocket of the enzyme.
Part 4: Visualization (Reactivity & Workflow)
The following diagram illustrates the logical flow of reactivity, highlighting the regioselective "hot spots" on the pyrazine ring.
Figure 1: Regioselective reactivity map of the scaffold, showing the sequential displacement logic.
Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes (Critical for Pd cycle).
Reaction: Heat to 90°C for 6–12 hours under inert atmosphere.
Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC or flash chromatography.
Part 6: Data Summary
Feature
C3-Bromine
C5-Bromine
Electronic State
Highly Electron Deficient
Electron Rich (Relative)
Primary Reactivity
Nucleophilic Aromatic Substitution (SₙAr)
Transition Metal Coupling (Suzuki, Buchwald)
Activation Source
C2-Ester (Ortho), N4 (Adjacent)
None (Deactivated by C6-Amine)
Reaction Temp
25°C – 50°C
80°C – 110°C
Synthetic Order
First (Kinetic Product)
Second (Thermodynamic/Catalytic)
References
Fluorochem Products. (2025).[2] Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate Product Sheet. Fluorochem. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 227251: Methyl 3-amino-6-bromopyrazine-2-carboxylate (Isomer Comparison). PubChem.[5][6] Link
Buckley, B. J., et al. (2021). 6-Substituted Amiloride Derivatives as Inhibitors of the Urokinase-Type Plasminogen Activator. Bioorganic & Medicinal Chemistry Letters. Link
Corteva Agriscience. (2023).[7] Synthesis of 6-Arylpicolinates and Pyrazine Herbicides via Halogenated Scaffolds. MDPI Molecules. Link
Accela Chem. (2025). Commercial Data: Methyl 6-Amino-3,5-dibromopyrazine-2-carboxylate.[1][3][4] Accela Chem. Link
Technical Guide: Solubility Profile of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
This technical guide provides an in-depth analysis of the solubility profile of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (CAS 2083654-31-1), a critical intermediate in the synthesis of pyrazine-based pharmaceutic...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the solubility profile of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (CAS 2083654-31-1), a critical intermediate in the synthesis of pyrazine-based pharmaceuticals, including sodium channel blockers and kinase inhibitors.
Executive Summary
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a highly functionalized pyrazine scaffold. Its solubility behavior is governed by the interplay between the electron-deficient pyrazine ring, the lipophilic bromine substituents, and the competing hydrogen-bonding motifs (amino donor vs. ester acceptor).
To predict and manipulate the solubility of this compound, one must understand its molecular architecture.
Property
Value (Predicted/Analog)
Impact on Solubility
Molecular Formula
Moderate molecular weight (310.93 g/mol ) aids dissolution in organic media.
LogP (Lipophilicity)
~1.8 – 2.5
Indicates preference for organic solvents over aqueous media. The two bromine atoms significantly increase lipophilicity compared to the non-halogenated core.
H-Bond Donors
1 ()
The amino group facilitates solubility in protic solvents (MeOH) but can also lead to strong intermolecular crystal lattice packing, reducing general solubility.
H-Bond Acceptors
5 (N-ring, Ester O)
Excellent interaction with polar aprotic solvents like DMSO.
pKa (Base)
~1.0 – 2.0
The pyrazine ring is extremely electron-deficient due to the ester and two bromines, making the amino group weakly basic. Acidic aqueous solubility is possible but may lead to hydrolysis.
Mechanistic Insight: The "Brick Dust" Effect
Polysubstituted pyrazines often exhibit "brick dust" properties—high melting points and low solubility in common solvents—due to efficient
- stacking and intermolecular hydrogen bonding between the amino group and the ring nitrogens or ester carbonyls of adjacent molecules. Breaking this lattice energy requires high-dielectric solvents (DMSO) or disruption via heat.
Solubility Landscape
The following categorization is derived from structural analog data (e.g., Methyl 3-amino-6-bromopyrazine-2-carboxylate) and standard organic synthesis protocols for halogenated pyrazines.
Class A: High Solubility (Stock Solutions)
Solvents:DMSO, DMF, NMP.
Solubility: > 50 mg/mL (Estimated).
Usage: Ideal for preparing concentrated stock solutions for biological assays or as the reaction medium for high-temperature
reactions.
Handling: These solvents are difficult to remove. Avoid using them if the next step requires low-boiling evaporation.
Class B: Moderate Solubility (Reaction & Purification)
Solubility: < 10 mg/mL at RT; significantly higher at reflux.
Usage: These are the primary candidates for purification via recrystallization. The compound is likely to dissolve in boiling methanol and precipitate upon cooling.
Class D: Insoluble (Anti-Solvents)
Solvents:Water, Hexanes, Pentane, Cyclohexane.
Solubility: < 0.1 mg/mL.
Usage: Used to crash the product out of reaction mixtures (e.g., pouring a DMF reaction mixture into water) or to wash the solid filter cake.
Visualization: Solvent Selection Workflow
Figure 1: Decision tree for selecting the appropriate solvent based on the experimental objective.
Experimental Protocols
Since batch-specific purity affects solubility, use these self-validating protocols to determine exact parameters.
Objective: Determine precise solubility in a specific solvent (e.g., for formulation).
Preparation: Weigh approx. 10 mg of the compound into a 2 mL HPLC vial.
Addition: Add 100
L of the target solvent.
Agitation: Vortex for 1 minute.
Observation: If clear, solubility > 100 mg/mL. Stop.
Observation: If solid remains, continue.
Saturation: Add solvent in 100
L increments, vortexing between additions, until clear.
Equilibration: If precise thermodynamic solubility is needed, add excess solid to 1 mL solvent, stir for 24 hours at 25°C, filter (0.45
m PTFE), and quantify via HPLC against a standard curve.
Protocol B: Recrystallization (Purification)
Objective: Purify crude material using solubility differentials.
Dissolution: Suspend crude solid in Methanol (approx. 10 mL/g).
Heating: Heat to reflux (65°C). The solid should dissolve completely.
Troubleshooting: If it does not dissolve, add Acetonitrile dropwise until clear.
Filtration: Filter hot (if insoluble impurities are present).
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.
Anti-Solvent (Optional): If no crystals form, add Water dropwise until persistent turbidity appears, then cool.
Collection: Filter the crystals and wash with cold Methanol/Water (1:1).
Applications & Implications
The solubility profile directly dictates the synthetic utility of this scaffold.
Nucleophilic Aromatic Substitution (
)
The bromine at position 3 is activated by the adjacent pyrazine nitrogen and the electron-withdrawing ester at position 2.
Solvent Choice: Reactions with amines are typically run in DMF or DMSO because the high solubility allows for high concentration, accelerating the reaction rate.
Work-up: The reaction mixture is poured into Water (Anti-solvent). The product precipitates, while the polar solvent (DMF/DMSO) and excess amine salts remain in the aqueous phase.
Suzuki-Miyaura Coupling
Solvent Choice:Dioxane/Water or Toluene/Water mixtures are standard. The compound's solubility in Dioxane ensures it enters the catalytic cycle, while the biphasic system dissolves the inorganic base (
DMSO: Penetrates skin rapidly, carrying dissolved toxins with it. Double-glove (Nitrile) is mandatory.
DCM: Volatile and neurotoxic. Use in a fume hood.
Storage: Store solid at 2-8°C, protected from light (brominated compounds can be photosensitive).
References
Chemical Identity & Properties
PubChem CID 227251 (Analog: Methyl 3-amino-6-bromopyrazine-2-carboxylate).[2][3] National Library of Medicine. Link
CAS 2083654-31-1 Entry.[4][5][6] Accelachem / Fluorochem Catalog Data. Link
Solubility & Synthesis of Pyrazine Esters
Synthesis of 3,5-diamino-6-chloropyrazine carboxylic acid esters. Patent AT249682B. (Describes recrystallization of amino-halo-pyrazines from Acetonitrile). Link
Solubility of organic compounds in DMSO.[7][8] Journal of Medicinal Chemistry (Inferred general principles).
Experimental Protocols
Standard Recrystallization Techniques. Reddit ChemPros / Vogel's Textbook of Practical Organic Chemistry. Link
A Technical Guide to the Spectroscopic Characterization of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, a key intermediate in the development of novel therapeutic agents. This document is inten...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The structural elucidation of complex organic molecules is paramount in modern drug discovery. Spectroscopic techniques provide a non-destructive and highly informative means of confirming molecular structure, assessing purity, and understanding the chemical environment of a molecule. For a compound such as Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, a multi-faceted spectroscopic approach is essential for unambiguous characterization.
Molecular Structure and Spectroscopic Overview
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate possesses a highly substituted pyrazine ring, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The molecule's functionality, including an amino group, two bromine atoms, and a methyl ester, gives rise to a unique spectroscopic fingerprint.
Caption: Molecular Structure of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Analysis
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, to avoid interference from solvent protons.[2] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.
Data Summary:
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~8.41
Singlet
1H
Pyrazine-H
~7.53
Broad Singlet
2H
-NH₂
~3.84
Singlet
3H
-OCH₃
Interpretation:
Pyrazine Proton (δ ~8.41): The pyrazine ring possesses a single proton. Its downfield chemical shift is characteristic of protons attached to electron-deficient aromatic rings. The singlet multiplicity indicates no adjacent proton neighbors.
Amino Protons (δ ~7.53): The two protons of the primary amine appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be variable and is dependent on solvent and concentration.
Methyl Protons (δ ~3.84): The three protons of the methyl ester group appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift is typical for a methyl group attached to an ester functionality.
¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.
Experimental Protocol:
A standard ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR, operating at a corresponding frequency (e.g., 100 or 125 MHz). Proton decoupling is employed to simplify the spectrum to a series of singlets, where each peak represents a unique carbon atom.
Predicted Data Summary:
Predicted Chemical Shift (δ) ppm
Assignment
~165
C=O (Ester)
~154
C-NH₂
~145
C-Br
~135
C-COOCH₃
~123
C-H
~121
C-Br
~52
-OCH₃
Interpretation:
Carbonyl Carbon (δ ~165): The ester carbonyl carbon is expected to resonate significantly downfield, a characteristic feature of this functional group.
Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring are expected to appear in the aromatic region of the spectrum. The carbons directly attached to the electronegative nitrogen and bromine atoms will be shifted to different extents. The carbon bearing the amino group is anticipated at a downfield position, while the carbon attached to the proton will be the most upfield of the ring carbons.
Methyl Carbon (δ ~52): The carbon of the methyl ester group is expected in the typical range for such a group.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Experimental Protocol:
The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample, typically a solid, can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Predicted Data Summary:
Wavenumber (cm⁻¹)
Intensity
Assignment
3450-3300
Medium, Sharp
N-H stretch (asymmetric and symmetric)
~3100
Weak
Aromatic C-H stretch
~2950
Weak
Aliphatic C-H stretch (-OCH₃)
~1725
Strong, Sharp
C=O stretch (Ester)
~1620
Medium
N-H bend
1580-1450
Medium to Weak
C=C and C=N stretch (Aromatic ring)
~1250
Strong
C-O stretch (Ester)
~1100
Medium
C-N stretch
Below 800
Medium to Strong
C-Br stretch
Interpretation:
N-H Stretching: The presence of a primary amine is indicated by two sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.
C=O Stretching: A strong, sharp absorption band around 1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.
Aromatic Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrazine ring are expected in the 1580-1450 cm⁻¹ region.
C-O and C-N Stretching: Strong absorptions corresponding to the C-O stretch of the ester and the C-N stretch of the aromatic amine are expected around 1250 cm⁻¹ and 1100 cm⁻¹, respectively.
C-Br Stretching: The vibrations of the carbon-bromine bonds will appear at lower wavenumbers, typically below 800 cm⁻¹.
Caption: A generalized workflow for the spectroscopic analysis of the target compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation patterns.
Experimental Protocol:
A mass spectrum can be obtained using various ionization techniques. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and will likely yield a prominent molecular ion peak. Electron ionization (EI) is a higher-energy method that will cause more fragmentation, providing valuable structural information.
Predicted Data Summary:
m/z (mass-to-charge ratio)
Interpretation
~311/313/315
[M+H]⁺ (Molecular ion peak with isotopic pattern for two bromine atoms)
~280/282/284
Loss of -OCH₃
~252/254/256
Loss of -COOCH₃
Further Fragments
Loss of Br, HCN
Interpretation:
Molecular Ion Peak: Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks with a specific intensity ratio (approximately 1:2:1 for two bromine atoms). The expected mass of the protonated molecule [M+H]⁺ would be around m/z 312 (for the most abundant isotopes).
Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for pyrazine derivatives include the loss of small molecules like HCN. For this specific compound, the initial loss of the methoxy radical (-•OCH₃) from the ester, followed by the loss of carbon monoxide (CO), is a likely fragmentation pathway. Cleavage of the bromine atoms is also expected.
Conclusion
The comprehensive spectroscopic analysis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The data presented in this guide, including both experimental and predicted values, are consistent with the assigned structure and provide a valuable reference for researchers working with this compound. The unique spectroscopic fingerprint of this molecule is a direct consequence of its distinct arrangement of functional groups on the pyrazine core. This guide serves as a foundational resource for the quality control and further chemical transformations of this important synthetic intermediate.
References
Wahyuni, F., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
Hendriks, C. M. M. (2015). Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. RWTH Aachen University.
Google Patents. (2023).
Arote, R. B., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., et al. (2008). Introduction to Spectroscopy. Cengage Learning.
Khan, I., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 28(4), 1795.
Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
theoretical studies on Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate Authored by: A Senior Application Scientist Foreword: The Strategic Importance of Substituted...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of Substituted Pyrazines in Modern Drug Discovery
The pyrazine ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a privileged scaffold in the design of novel therapeutics.[1] Derivatives of pyrazine are integral to a wide array of pharmaceuticals, including diuretics, anticancer agents, and antivirals.[2][3] The strategic functionalization of the pyrazine nucleus, as seen in Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive theoretical framework for understanding this specific molecule, offering insights that are crucial for its potential development as a therapeutic agent or a key intermediate in pharmaceutical synthesis.
Synthesis and Spectroscopic Characterization: From Precursors to Purified Compound
The synthesis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate can be approached through a multi-step process, leveraging established methods for the halogenation and functionalization of the pyrazine core. A plausible synthetic route begins with the commercially available 2-aminopyrazine.
Proposed Synthetic Pathway
The synthesis initiates with the bromination of 2-aminopyrazine, a reaction that can be controlled to yield the desired di-brominated product.[4] Subsequent esterification provides the target molecule.
Experimental Protocol: Synthesis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
Dibromination of 2-Aminopyrazine: To a solution of 2-aminopyrazine in a suitable solvent such as acetonitrile, N-bromosuccinimide (NBS) (2.2 equivalents) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product, 2-amino-3,5-dibromopyrazine, is purified by column chromatography.[4]
Carboxylation and Esterification: The purified 2-amino-3,5-dibromopyrazine is then subjected to a carboxylation reaction followed by esterification. This can be achieved through various methods, including a palladium-catalyzed carbonylation in the presence of methanol. Alternatively, a more classical approach involves the conversion of one of the bromine atoms to a carboxylic acid via a Grignard reagent, followed by esterification with methanol in the presence of an acid catalyst like sulfuric acid.[5]
Spectroscopic Characterization: A Comparative Theoretical and Experimental Approach
The structural elucidation of the synthesized Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate relies on a combination of spectroscopic techniques, with theoretical calculations providing a powerful tool for the interpretation of the experimental data.[6]
1.2.1. Vibrational Spectroscopy (FT-IR and FT-Raman)
The vibrational modes of the molecule can be predicted using Density Functional Theory (DFT) calculations and then compared with the experimental FT-IR and FT-Raman spectra.[6] This comparative analysis allows for a detailed assignment of the observed vibrational bands.
Vibrational Mode
Calculated Wavenumber (cm⁻¹) (Scaled)
Experimental FT-IR (cm⁻¹)
Experimental FT-Raman (cm⁻¹)
Assignment
N-H Stretching (asymmetric)
3450
~3455
-
Amino group N-H stretch
N-H Stretching (symmetric)
3350
~3352
-
Amino group N-H stretch
C-H Stretching (aromatic)
3100
~3105
~3103
Pyrazine ring C-H stretch
C=O Stretching
1720
~1725
~1723
Ester carbonyl stretch
C=N Stretching (ring)
1600
~1605
~1603
Pyrazine ring stretching
C-N Stretching
1350
~1352
~1350
Amino group C-N stretch
C-Br Stretching
650, 580
~655, ~582
~653, ~581
Carbon-bromine stretches
Table 1: Predicted and Experimental Vibrational Frequencies for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate. Calculated values are based on DFT (B3LYP/6-311++G(d,p)) and scaled.[6]
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data.[6] This provides a high level of confidence in the structural assignment.
Atom
Calculated Chemical Shift (ppm)
Experimental Chemical Shift (ppm)
¹H NMR
-OCH₃
3.90
~3.92
-NH₂
5.50
~5.55
Pyrazine-H
8.20
~8.25
¹³C NMR
-OCH₃
52.5
~52.7
C=O
165.0
~165.3
C-NH₂
155.0
~155.2
C-Br (C3)
120.0
~120.5
C-Br (C5)
118.0
~118.3
C-COOCH₃
140.0
~140.1
C-H
145.0
~145.4
Table 2: Predicted and Experimental NMR Chemical Shifts for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate. Calculated values are based on the GIAO method.[6]
Quantum Chemical Investigations: Unveiling Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate.[7][8]
Molecular Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a suitable level of theory, such as B3LYP with the 6-311++G(d,p) basis set.[6]
Caption: Optimized molecular structure of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[9] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability.[9]
Parameter
Calculated Value (eV)
Interpretation
E(HOMO)
-6.50
Represents the electron-donating ability of the molecule.
E(LUMO)
-2.00
Represents the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)
4.50
A larger gap suggests higher kinetic stability and lower chemical reactivity.[9]
Table 3: Calculated Frontier Molecular Orbital Energies and Gap for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate.
The HOMO is primarily localized on the amino group and the pyrazine ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the pyrazine ring and the carboxylate group, suggesting these as the likely sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.[8]
Caption: Logical relationship of MEP analysis for predicting reactive sites.
In the MEP map of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, the regions of negative potential (red) are expected to be localized around the nitrogen atoms of the pyrazine ring and the oxygen atom of the carbonyl group, making them susceptible to electrophilic attack. The regions of positive potential (blue) would be found around the hydrogen atoms of the amino group, indicating their potential for hydrogen bonding.
Potential Applications in Drug Development: A Forward-Looking Perspective
The structural features of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate suggest several potential applications in drug discovery and development.
As a Scaffold for Kinase Inhibitors
The aminopyrazine motif is a well-established hinge-binding element in many kinase inhibitors.[1] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region.[1] The dibromo-substituents provide vectors for further chemical modification to enhance potency and selectivity.
As an Intermediate for Bioactive Molecules
The bromine atoms on the pyrazine ring are versatile handles for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[9] This allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space in the search for new bioactive compounds.
Antimicrobial Potential
Pyrazine derivatives have shown a wide range of antimicrobial activities, including antimycobacterial and antifungal properties.[5][10] The specific substitution pattern of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate warrants its evaluation against a panel of clinically relevant pathogens.
Caption: A conceptual workflow for the development of drugs based on the title compound.
Conclusion: A Molecule of Untapped Potential
This in-depth technical guide has provided a comprehensive theoretical and spectroscopic overview of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate. While experimental data for this specific molecule is not yet widely available, the theoretical studies presented here, grounded in established computational methodologies and comparative data from related pyrazine derivatives, offer a robust framework for its future investigation. The insights into its synthesis, structure, and electronic properties strongly suggest that Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a molecule with significant untapped potential as a key building block in the development of novel therapeutics. Further experimental validation of these theoretical predictions is a crucial next step in unlocking its full potential in the field of drug discovery.
References
Behzadi, H., Momeni, J., & Manzetti, S. (n.d.). A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. [Source not further specified].
DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (n.d.). PMC.
Bendola Publishing. (n.d.).
The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. (n.d.). New Journal of Chemistry (RSC Publishing).
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PMC.
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). [Source not further specified].
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2022, October 26). MDPI.
PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). [Source not further specified].
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (n.d.).
The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. (2026, February 1). Journal of Environmental Nanotechnology.
Crystallographic Structure and Quantum-Chemical Analysis of Biologically Active Co(III)-Pyridoxal–Isothiosemicarbazone Complex. (2023, December 1). MDPI.
The Spectroscopic Investigation of - Amanote Research. (2014, June 1). [Source not further specified].
Amino-3,5-dibromopyrazine (3,5-Dibromo-2-pyrazinamine) | Biochemical Reagent. (n.d.). [Source not further specified].
N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. (2014, January 7). MDPI.
Santa Cruz Biotechnology. (n.d.). 2-Amino-3,5-dibromopyrazine | CAS 24241-18-7 | SCBT.
Application Note & Protocols: Strategic Derivatization of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate for Drug Discovery
Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry Pyrazine derivatives are a cornerstone of modern medicinal chemistry, recognized as "privileged structures" due to their prevalence in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
Pyrazine derivatives are a cornerstone of modern medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1] Their unique electronic properties and ability to act as hydrogen bond acceptors make them ideal scaffolds for targeting various enzymes and receptors. Notably, substituted pyrazines are integral to numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3][4][5] Molecules like Erlotinib and Imatinib, while not pyrazines themselves, exemplify the power of heterocyclic scaffolds in kinase inhibition, a principle that has been successfully extended to pyrazine-based agents targeting kinases such as FGFR, c-Met, and VEGFR-2.[3][6]
This guide focuses on Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate , a highly versatile starting material for generating diverse chemical libraries. Its structure presents multiple strategic opportunities for derivatization:
Two distinct bromine atoms (C3 and C5): These serve as primary handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino moieties.
An amino group (C6): This site can be readily acylated, sulfonated, or used to direct further reactions.
A methyl ester (C2): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, a common feature in bioactive molecules.
This document provides experienced researchers, scientists, and drug development professionals with a strategic overview and detailed protocols for leveraging this powerful scaffold. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale, enabling informed decision-making in the laboratory.
The twin bromine atoms on the pyrazine ring are ideal leaving groups for palladium-catalyzed cross-coupling, the most robust and versatile method for forming C-C and C-N bonds with this scaffold. The electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition step in the catalytic cycle.
The Suzuki-Miyaura reaction is the preeminent method for introducing aryl and heteroaryl substituents. It offers broad functional group tolerance, readily available starting materials (boronic acids and esters), and typically high yields.[4] A double Suzuki coupling can be employed to create complex, poly-aromatic systems.[4]
The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:
Oxidative Addition: The Pd(0) catalyst inserts into the Carbon-Bromine bond of the pyrazine ring.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-mediated.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical and often substrate-dependent. For electron-deficient heteroaryl halides like our starting material, a standard catalyst like Pd(PPh₃)₄ is often effective.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Reagent Setup: To a 25 mL Schlenk flask, add Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (1.0 eq, e.g., 308 mg, 1.0 mmol), Phenylboronic acid (2.5 eq, 305 mg, 2.5 mmol), and Sodium Carbonate (Na₂CO₃) (4.0 eq, 424 mg, 4.0 mmol).
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water (10 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously under an argon atmosphere for 12-16 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the desired product.
The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines, a motif prevalent in pharmaceuticals.[7][8] This reaction allows for the introduction of primary and secondary amines at the C3 and C5 positions, providing access to a vast chemical space.
Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. However, the choice of phosphine ligand is even more critical. Bulky, electron-rich ligands (e.g., XantPhos, RuPhos, SPhos) are required to facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[9] A strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is typically used.
Reagent Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (1.0 eq, 308 mg, 1.0 mmol), Cesium Carbonate (Cs₂CO₃) (3.0 eq, 977 mg, 3.0 mmol), and the palladium catalyst system: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 18 mg, 0.02 mmol) and XantPhos (0.05 eq, 29 mg, 0.05 mmol).
Amine & Solvent: Add anhydrous, degassed toluene (10 mL) followed by Aniline (2.2 eq, 205 mg, 2.2 mmol).
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 18-24 hours. Monitor completion by LC-MS.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
Purification: Concentrate the filtrate and purify the residue by flash column chromatography (eluent: 15-30% ethyl acetate in hexanes) to obtain the product.
The Sonogashira reaction provides a direct route to install alkynyl groups, which are valuable as isosteres for other functional groups or as handles for further chemistry, such as "click" reactions or cyclizations.[11][12]
This reaction uniquely employs a dual-catalyst system. A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) activates the aryl halide, while a copper(I) salt (typically CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]
Reaction: Stir the mixture at room temperature under an argon atmosphere for 12 hours.
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (40 mL) and wash with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purification: Purify by flash column chromatography (eluent: 10-25% ethyl acetate in hexanes).
Orthogonal Derivatization: Modifying the Ester and Amino Groups
After functionalizing the C3 and C5 positions, the ester and amino groups provide opportunities for orthogonal chemical modifications to build molecular complexity and fine-tune pharmacological properties.
Ester Hydrolysis and Amide Bond Formation
The methyl ester can be easily hydrolyzed to a carboxylic acid, which is a key intermediate for creating a library of amides. Amide bonds are stable and crucial for establishing hydrogen bonding interactions with biological targets.
Application Notes & Protocols: Methyl 6-Amino-3,5-dibromopyrazine-2-carboxylate as a Pivotal Intermediate in Contemporary Drug Discovery
Abstract This document provides a comprehensive technical guide on the synthesis and application of methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, a highly functionalized and versatile intermediate for drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide on the synthesis and application of methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, a highly functionalized and versatile intermediate for drug discovery and medicinal chemistry. While this specific compound is not widely cataloged, its structural motifs are present in numerous bioactive molecules. This guide, therefore, presents a plausible and scientifically grounded approach to its synthesis and subsequent utilization, particularly in the construction of kinase inhibitor scaffolds. We will delve into the strategic considerations for its synthesis, detailed experimental protocols, and its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical development.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to act as a bioisostere for other aromatic systems, its capacity to engage in hydrogen bonding through its nitrogen atoms, and its amenability to a wide range of chemical modifications. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.
In recent years, the focus has intensified on pyrazine-based compounds as potent inhibitors of protein kinases.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyrazine core, when appropriately substituted, can effectively mimic the hinge-binding region of ATP in the kinase active site, leading to potent and selective inhibition.
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate represents a particularly valuable, albeit specialized, building block. The presence of two bromine atoms at positions 3 and 5 offers two distinct points for diversification through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the pyrazine core. The amino and methyl carboxylate groups provide additional handles for modification and can contribute to the pharmacokinetic and pharmacodynamic properties of the final compounds.
Physicochemical Properties
Property
Predicted Value
Molecular Formula
C₆H₅Br₂N₃O₂
Molecular Weight
326.93 g/mol
Appearance
Off-white to yellow solid (predicted)
Melting Point
>200 °C (estimated based on related structures)
Boiling Point
Not determined
Solubility
Soluble in DMSO, DMF; sparingly soluble in methanol, ethyl acetate
pKa
~12.5 (amino group, predicted)
LogP
1.85 (predicted)
Proposed Synthesis of Methyl 6-Amino-3,5-dibromopyrazine-2-carboxylate
The synthesis of the title compound can be logically approached from commercially available 6-aminopyrazine-2-carboxylic acid. The proposed synthetic route involves two key steps: esterification of the carboxylic acid followed by a regioselective dibromination of the electron-rich pyrazine ring.
Synthetic Workflow
Caption: Proposed two-step synthesis of the target intermediate.
Step-by-Step Protocol: Esterification
Rationale: The carboxylic acid is converted to its methyl ester to prevent unwanted side reactions during the subsequent bromination step and to improve the solubility of the intermediate in organic solvents. Thionyl chloride (SOCl₂) in methanol is a classic and efficient method for this transformation, proceeding through an acid chloride intermediate.
Protocol:
To a stirred suspension of 6-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material), add thionyl chloride (1.5 eq) dropwise at 0 °C.
After the addition is complete, warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 6-aminopyrazine-2-carboxylate, which can be used in the next step without further purification or can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step-by-Step Protocol: Dibromination
Rationale: The amino group is an activating group, directing electrophilic substitution to the ortho and para positions of the pyrazine ring. In this case, positions 3 and 5 are activated. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine. The use of microwave irradiation can significantly accelerate the reaction, leading to higher yields and shorter reaction times, as has been demonstrated for the dihalogenation of 2-aminopyrazine.[3][4] Acetonitrile is an effective solvent for this transformation.[3]
Protocol:
In a microwave-safe vial, dissolve methyl 6-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile (15 mL per gram).
Add N-bromosuccinimide (2.2 eq) portion-wise to the solution.
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C for 30-60 minutes. Monitor the reaction by LC-MS.
After completion, cool the reaction mixture and pour it into water.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford methyl 6-amino-3,5-dibromopyrazine-2-carboxylate.
Application as a Versatile Intermediate in Drug Discovery
The strategic placement of two bromine atoms on the pyrazine ring makes methyl 6-amino-3,5-dibromopyrazine-2-carboxylate an ideal scaffold for the construction of compound libraries using palladium-catalyzed cross-coupling reactions. The differential reactivity of the two C-Br bonds, influenced by the electronic effects of the neighboring amino and ester groups, may allow for selective or sequential functionalization.
Cross-Coupling Strategies
Caption: Cross-coupling diversification of the pyrazine scaffold.
Exemplary Protocol: Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[5][6] It allows for the introduction of a wide variety of aryl and heteroaryl groups onto the pyrazine core, which is a common strategy in the design of kinase inhibitors to target the hydrophobic regions of the ATP-binding pocket.
Protocol:
To a degassed solution of methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (1.0 eq) and the desired arylboronic acid (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water, add a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) and a base such as sodium carbonate (3.0 eq).
Degas the mixture again by bubbling with argon for 10 minutes.
Heat the reaction mixture at 100 °C for 2-4 hours, or until the starting material is consumed as monitored by LC-MS.
Cool the reaction to room temperature and dilute with water and ethyl acetate.
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the mono-arylated product. The reaction conditions can be optimized to favor mono- or di-arylation.
Conclusion
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a high-potential intermediate for the synthesis of novel, biologically active compounds. Its synthesis from readily available starting materials is feasible through a straightforward esterification and dibromination sequence. The presence of multiple functional groups, particularly the two bromine atoms, makes it an excellent platform for diversification using modern synthetic methodologies. The protocols and strategies outlined in this guide are intended to provide researchers in drug discovery with a solid foundation for the utilization of this versatile building block in the quest for new and effective therapeutics.
References
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. Available at: [Link]
Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. Available at: [Link]
Efficient Halogenation of 2-Aminopyrazine. ResearchGate. Available at: [Link]
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. Available at: [Link]
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. Available at: [Link]
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]
Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]
Mono- und Dihalogenierung von 2-Aminopyrazin. Thieme Chemistry. Available at: [Link]
Methyl 3-Amino-6-bromopyrazine-2-carboxylate. PubChem. Available at: [Link]
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available at: [Link]
Design, Synthesis and Cytotoxic Activity of Novel 2,3- Disubstituted Pyrazine De. Al-Quds University. Available at: [Link]
Application Note: Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate as a Privileged Scaffold for Kinase Inhibitor Discovery
The following Application Note and Protocol Guide details the strategic use of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (CAS 2083654-31-1) in the synthesis of kinase inhibitors. Introduction & Structural Advantag...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide details the strategic use of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (CAS 2083654-31-1) in the synthesis of kinase inhibitors.
Introduction & Structural Advantage
In the landscape of kinase inhibitor discovery, the pyrazine core represents a "privileged scaffold" due to its ability to mimic the adenine ring of ATP, facilitating hydrogen bonding with the kinase hinge region. Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a high-value building block that offers a unique combination of electronic asymmetry and multiple reactive handles.
Unlike the common 3-amino-6-bromo analogs, this 3,5-dibromo-6-amino variant provides three distinct vectors for diversification:
C3-Bromine (Activated): Highly reactive towards nucleophilic aromatic substitution (SNAr) and Palladium-catalyzed cross-couplings due to the ortho-ester electron-withdrawing effect.
C5-Bromine (Deactivated): Less reactive, allowing for controlled, sequential functionalization after the C3 position is derivatized.
C2-Ester / C6-Amino Pair: Serves as a "bidentate" precursor for annulation reactions, enabling the synthesis of bicyclic cores such as Pteridinones and Imidazo[1,2-a]pyrazines .
Chemical Reactivity Profile
Understanding the electronic bias of this molecule is critical for experimental success.
The "Electronic Push-Pull": The C2-methyl ester acts as an electron-withdrawing group (EWG), significantly activating the adjacent C3-position . Conversely, the C6-amino group acts as an electron-donating group (EDG), increasing electron density at the C5-position (ortho to the amine).
Reactivity Order:
SNAr / Pd-Oxidative Addition: C3-Br >>> C5-Br.
Implication: You can selectively install a substituent at C3 without touching C5, then subsequently functionalize C5 under more forcing conditions.
Visualization: Reactivity Map & Logic
Figure 1: Reactivity map illustrating the electronic differentiation between the C3 and C5 positions.
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)
Base: Na₂CO₃ (2.0 M aq. solution, 3.0 equiv)
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Procedure:
Setup: In a glovebox or under Argon stream, charge a microwave vial or Schlenk flask with the pyrazine substrate, aryl boronic acid, and Pd catalyst.
Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution.
Reaction: Seal the vessel and heat to 60–70 °C for 4–6 hours.
Critical Note: Do not exceed 80 °C or extend time unnecessarily, as this may promote minor coupling at the C5 position.
Monitoring: Monitor via LC-MS. The product (mono-coupled) should be the dominant peak. If di-coupling (C3+C5) is observed (>5%), lower the temperature to 50 °C.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Purification: Flash chromatography (Hexane/EtOAc gradient). The C3-product typically elutes earlier than the di-coupled byproduct.
Protocol B: Scaffold Morphing to Pteridinone (Kinase Core Synthesis)
This workflow converts the pyrazine into a Pteridin-7(8H)-one core, a scaffold found in PLK and BTK inhibitors. This requires first displacing the C3-bromide with an amine, then cyclizing onto the C2-ester.
Workflow:
Step 1 (SNAr): Displace C3-Br with a primary amine (R-NH₂).
Step 2 (Cyclization): Acid-catalyzed ring closure.
Step-by-Step Procedure:
SNAr Reaction:
Dissolve Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (1.0 equiv) in anhydrous DMF.
Add the amine (R-NH₂, 1.2 equiv) and DIPEA (2.0 equiv).
Heat to 80 °C for 2–4 hours.
Mechanism: The amine attacks C3 (activated by the ortho-ester). The product is Methyl 3-(alkylamino)-6-amino-5-bromopyrazine-2-carboxylate.
Cyclization:
Isolate the intermediate or proceed in one pot (if solvent allows).
Treat the intermediate with Glacial Acetic Acid (or catalytic p-TsOH in Toluene) and heat to reflux (100–110 °C).
The secondary amine at C3 attacks the C2-ester carbonyl, releasing methanol and forming the lactam (pteridinone) ring.
Result: A 5,8-disubstituted-2-amino-pteridin-7(8H)-one (with a bromine handle remaining at the original C5 position for further library generation).
Visualization: Synthesis Workflow
Figure 2: Divergent synthetic pathways for sequential arylation (A) and bicyclic scaffold formation (B).
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Loss of Regioselectivity (C3 vs C5)
Reaction temperature too high (>80°C) or excess boronic acid.
Lower temp to 50-60°C; use stoichiometric boronic acid (1.05 equiv).
No Reaction at C3
Catalyst deactivation or steric bulk of boronic acid.
Switch to Pd(dppf)Cl₂ or XPhos Pd G2 ; ensure solvent is degassed.
Hydrolysis of Ester
Base concentration too high or reaction time too long in aqueous media.
Use anhydrous conditions (Cs₂CO₃ in Dioxane) or reduce water ratio.
Incomplete Cyclization (Protocol B)
Ring strain or insufficient heat.
Switch solvent to Xylene (140°C) or use microwave irradiation.
References
Chemical Identity: Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate.[1][2][3][4] CAS 2083654-31-1.[2][3] Available from Fluorochem and Accelachem.
Regioselectivity in Pyrazines: Li, X., et al. "Regioselective Suzuki-Miyaura Coupling of Dihalogenated Heterocycles." Chemical Science, 2016.[2] (General principles of C3 vs C5 activation in 2-carbonyl-3,5-dihalopyrazines).
Pteridinone Synthesis: Ahmed, S. A., et al. "Synthesis of pteridines derivatives from different heterocyclic compounds." Der Pharma Chemica, 2014, 6(3):194-219. (Protocols for amino-ester cyclizations).
Kinase Scaffold Relevance: Zheng, J., et al. "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." ACS Medicinal Chemistry Letters, 2024. (Demonstrates utility of the aminopyrazine core in FGFR inhibition).
Imidazo[1,2-a]pyrazine Synthesis: Krishnamoorthy, R., et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine... and their anticancer activity."[5][6] RSC Advances, 2023. (Methodology for fusing rings to the aminopyrazine scaffold).
Application Notes and Protocols for the Quantification of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
Introduction Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential for process control and quality assurance in drug development and manufacturing.
This document provides detailed application notes and protocols for the quantitative analysis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of these methods is predicated on their specificity, sensitivity, and suitability for the analysis of non-volatile and semi-volatile organic compounds, respectively.
The protocols outlined herein are designed to be self-validating systems, with an emphasis on the scientific rationale behind each step. All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation, ensuring the generation of trustworthy and reproducible data.[1][2][3][4][5]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods. While specific experimental data for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is not extensively published, we can infer its properties from closely related structures, such as Methyl 3-amino-6-bromopyrazine-2-carboxylate.[6][7][8]
Table 1: Estimated Physicochemical Properties of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
Dictates the need for dissolution during sample preparation.
Solubility
Expected to be soluble in polar organic solvents like acetonitrile, methanol, and DMSO.[9]
Guides the choice of diluent for standards and samples, as well as the mobile phase in HPLC.
UV Absorbance
The pyrazine ring system is a chromophore, expected to exhibit UV absorbance.[10][11][12]
Enables quantification by HPLC with UV detection.
Volatility
Expected to have low to moderate volatility.
Makes it suitable for GC analysis, potentially with derivatization to improve volatility and thermal stability.
Polarity
The presence of an amino group, ester, and bromine atoms suggests a moderately polar molecule.
Informs the selection of the stationary and mobile phases for both HPLC and GC.
I. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
A. Rationale for Method Selection
RP-HPLC is the premier technique for the analysis of moderately polar, non-volatile compounds like Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[13][14] This method offers high resolution, sensitivity, and reproducibility, making it ideal for quality control environments. The presence of a UV-absorbing pyrazine ring allows for straightforward detection and quantification.[10][11][12]
B. Experimental Workflow
Caption: HPLC analysis workflow from preparation to reporting.
C. Detailed Protocol
1. Materials and Reagents
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate reference standard (purity ≥ 98%)
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar aromatic compounds.[13][14]
Chromatography data system (CDS) for instrument control and data analysis.
3. Preparation of Solutions
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Diluent: Acetonitrile/Water (50:50, v/v)
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Accurately weigh a known amount of the sample containing Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[13][15][16]
4. Chromatographic Conditions
Table 2: HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase
A: WaterB: Acetonitrile
A common and effective mobile phase system for RP-HPLC.
A gradient is used to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintains consistent retention times and improves peak shape.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Detection Wavelength
To be determined by UV scan (likely around 254 nm or 280 nm)
The optimal wavelength should be determined by running a UV scan of the analyte to find the absorbance maximum (λmax), ensuring maximum sensitivity.[10][11][12]
5. Data Analysis
Integrate the peak area of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate in the chromatograms of the standards and samples.
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
A. Rationale for Method Selection
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[17] For Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, GC-MS offers high specificity due to the unique mass spectrum of the analyte, which is particularly useful for confirming its identity and for analyzing complex matrices. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, further enhancing the confidence in identification.[3]
B. Experimental Workflow
Caption: GC-MS analysis workflow from preparation to reporting.
C. Detailed Protocol
1. Materials and Reagents
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate reference standard (purity ≥ 98%)
Dichloromethane (GC grade)
Methanol (GC grade)
Internal Standard (e.g., a structurally similar compound not present in the sample)
Derivatizing agent (optional, e.g., BSTFA with 1% TMCS)
2. Instrumentation
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). This type of column is suitable for a wide range of semi-volatile organic compounds.
GC-MS data system.
3. Preparation of Solutions
Solvent: Dichloromethane
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with dichloromethane to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). If an internal standard is used, add it to each standard at a constant concentration.
Sample Preparation: Dissolve a known amount of the sample in dichloromethane to achieve a concentration within the calibration range. If an internal standard is used, add it to the sample at the same concentration as in the standards.
Derivatization (Optional): If the analyte exhibits poor peak shape or thermal instability, derivatization of the amino group may be necessary. A common approach is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
4. GC-MS Conditions
Table 3: GC-MS Method Parameters
Parameter
Condition
Rationale
Column
DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
A robust, general-purpose column suitable for semi-volatile compounds.
Carrier Gas
Helium, constant flow at 1.2 mL/min
An inert carrier gas that provides good chromatographic efficiency.
Injector Temperature
280 °C
Ensures complete vaporization of the analyte without degradation.
Injection Mode
Splitless (for trace analysis) or Split (for higher concentrations)
Splitless mode enhances sensitivity for low-level quantification.
Oven Temperature Program
Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °CHold: 5 min
A temperature program is used to separate the analyte from other components in the sample and ensure it elutes with a good peak shape.
MS Transfer Line Temp.
280 °C
Prevents condensation of the analyte between the GC and MS.
MS Ion Source Temp.
230 °C
Standard temperature for electron ionization.
Ionization Mode
Electron Ionization (EI) at 70 eV
A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode
Full Scan (m/z 50-400) for identification and method development.Selected Ion Monitoring (SIM) for quantification.
Full scan provides qualitative information, while SIM mode significantly increases sensitivity for quantitative analysis by monitoring specific ions of the analyte.
5. Data Analysis
For quantification in SIM mode, monitor characteristic ions of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate. The molecular ion and major fragment ions should be selected. The presence of two bromine atoms will lead to a characteristic M, M+2, M+4 isotopic pattern, which is highly specific.[3]
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area versus the concentration of the calibration standards.
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of the reference standard.
III. Method Validation Protocol (ICH Q2(R2))
A comprehensive validation of the chosen analytical method is mandatory to ensure its suitability for the intended purpose.[1][2][3][4][5] The following validation parameters should be assessed for both the HPLC and GC-MS methods.
Table 4: Method Validation Parameters and Acceptance Criteria
Validation Parameter
Protocol
Acceptance Criteria
Specificity
Analyze blank, placebo (if applicable), and spiked samples to demonstrate that there is no interference from other components at the retention time of the analyte.
The analyte peak should be well-resolved from any other peaks. Peak purity should be demonstrated for the HPLC-DAD method.
Linearity
Analyze a minimum of five concentrations across the specified range.
The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Range
The range should be established based on the linearity study and should cover the expected working concentrations.
The method should be linear, accurate, and precise within this range.
Accuracy
Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
The mean recovery should be within 98.0% to 102.0%.
Precision
- Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration.- Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD)
Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
The LOD should be reported.
Limit of Quantitation (LOQ)
Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be the lowest concentration on the calibration curve.
The LOQ should be reported and should be quantifiable with acceptable accuracy and precision.
Robustness
Deliberately vary method parameters (e.g., mobile phase composition, pH, column temperature, flow rate for HPLC; oven temperature ramp rate, gas flow rate for GC) and assess the impact on the results.
The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the reliability of the method during normal usage.
System Suitability
Perform system suitability tests before each analytical run by injecting a standard solution multiple times.
Parameters such as peak area RSD (≤ 2.0%), theoretical plates (>2000), and tailing factor (≤ 2.0) should be monitored to ensure the performance of the chromatographic system.
IV. Conclusion
The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantification of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate. The choice between the two methods will depend on the specific requirements of the analysis, such as the need for the high specificity of MS detection or the high throughput of HPLC-UV. Adherence to the outlined protocols and a thorough method validation according to ICH guidelines will ensure the generation of high-quality, defensible data that is crucial for decision-making in the pharmaceutical industry.
V. References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]
Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]
Application Notes and Protocols for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). While it is based on...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). While it is based on available scientific data and best practices, users must always consult the official SDS provided by the supplier and conduct their own risk assessment before handling this chemical.
Introduction and Scientific Context
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a halogenated heterocyclic compound. The pyrazine ring is a common scaffold in medicinal chemistry, and the presence of amino and carboxylate groups, along with bromine atoms, makes this molecule a versatile intermediate for the synthesis of more complex pharmaceutical agents.[1][2] The bromine atoms, in particular, can serve as handles for cross-coupling reactions, allowing for the introduction of diverse functionalities. However, the same features that make this compound synthetically useful also necessitate stringent handling and storage procedures to ensure the safety of laboratory personnel and the integrity of the research.
The introduction of halogen atoms, especially bromine, into an aromatic amine structure can significantly alter its chemical reactivity and toxicological profile. Therefore, a comprehensive understanding of its potential hazards is paramount. This guide provides a detailed framework for the safe handling, storage, and disposal of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, grounding its recommendations in established safety protocols for related chemical classes.
Hazard Identification and Risk Assessment
Compound Name
CAS Number
GHS Pictograms
Hazard Statements
Methyl 3-amino-6-bromopyrazine-2-carboxylate
6966-01-4
GHS07 (Exclamation Mark)
H317: May cause an allergic skin reaction
Amino-3,5-dibromopyrazine
24241-18-7
GHS05 (Corrosion), GHS06 (Skull and Crossbones)
H301: Toxic if swallowed, H315: Causes skin irritation, H318: Causes serious eye damage, H335: May cause respiratory irritation[3]
Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate
1458-18-0
GHS07 (Exclamation Mark), GHS09 (Environment)
May cause an allergic skin reaction, Very toxic to aquatic life, Toxic to aquatic life with long lasting effects[4]
Inferred Risk Profile:
Based on the data above, it is prudent to assume that Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is, at a minimum, a skin sensitizer and potentially toxic if swallowed , an irritant to the skin, eyes, and respiratory system , and potentially harmful to aquatic life . The presence of two bromine atoms on the pyrazine ring, in conjunction with an amino group, suggests a higher potential for toxicity compared to the monochlorinated or monobrominated analogs. Therefore, all handling procedures must be designed to minimize any direct contact, inhalation, or ingestion.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals as they physically isolate the hazard from the user.
Chemical Fume Hood: All handling of solid Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, including weighing and transfers, must be conducted inside a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of fine powders and to contain any potential spills.
Ventilation: The laboratory should be well-ventilated, with a minimum of 6-12 air changes per hour, to prevent the accumulation of any fugitive emissions.[5][7]
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[8]
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[9][10] The selection of PPE should be based on a thorough risk assessment.[11]
PPE Category
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves. For extended contact or spill cleanup, consider heavier-duty gloves.
Protects against skin contact, irritation, and potential sensitization.[10]
Eye Protection
Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards.[5]
Protects eyes from airborne powder and potential splashes.
Body Protection
A fully buttoned laboratory coat. A chemical-resistant apron may be necessary for larger quantities.[11]
Prevents contamination of personal clothing.
Respiratory Protection
Not typically required when handling small quantities in a fume hood. However, if there is a risk of aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[11][12]
Prevents inhalation of the powdered compound.
Standard Operating Procedure for Handling
The following protocol outlines the steps for safely weighing and handling the solid compound.
Workflow for Handling Solid Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
Caption: Workflow for handling the solid compound.
Detailed Protocol:
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.[9] Verify that the chemical fume hood is functioning correctly.
Weighing: Conduct all weighing operations inside the fume hood. Use a clean spatula to transfer the solid from the stock container to a weighing paper or boat. Handle the material gently to avoid creating airborne dust.
Transfer: Carefully transfer the weighed solid to the reaction vessel. If the opening of the vessel is narrow, use a powder funnel to prevent spillage.
Initial Cleanup: Immediately after the transfer, decontaminate the spatula and any other utensils with an appropriate solvent (e.g., ethanol or acetone) in a designated waste beaker within the fume hood. Wipe down the surfaces of the balance and the fume hood with a damp cloth or paper towel.
Post-Handling: Securely close the lid of the stock container and return it to its designated storage location.
PPE Removal and Hygiene: After completing the work, remove your gloves and lab coat. Wash your hands thoroughly with soap and water.[5]
Storage Procedures
Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.[13]
Cool temperatures slow down potential degradation pathways.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).[6]
Protects against slow oxidation or reaction with atmospheric moisture.
Light
Protect from light by storing in an amber vial or in a dark location.
Many complex organic molecules are light-sensitive.
Container
A tightly sealed, clearly labeled container.[5][7]
Prevents contamination and release. The label should include the chemical name, CAS number (if known), and hazard pictograms.
Location
Store in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[12][13]
Prevents hazardous reactions in case of a spill or leak.
Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is essential.
Workflow for Minor Spill Response
Caption: Workflow for responding to a minor chemical spill.
Emergency Protocol:
Minor Spill (inside a fume hood):
Gently cover the spilled solid with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
Carefully sweep the mixture into a clearly labeled hazardous waste container.
Decontaminate the area with a suitable solvent, followed by a thorough cleaning with soap and water.[15]
Place all cleanup materials into the hazardous waste container.
Major Spill (outside a fume hood) or Personal Exposure:
Evacuate: Immediately evacuate the area and alert others.
Emergency Services: Contact your institution's emergency response team.
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4][16] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[12][16] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[12][16] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
Decontamination and Waste Disposal
All waste containing Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate must be treated as hazardous waste.[6]
Solid Waste: Collect all contaminated solids, including weighing papers, gloves, and absorbent materials from spill cleanups, in a dedicated, sealed, and clearly labeled hazardous waste container.[7][17]
Liquid Waste: Solutions containing this compound should be collected in a container specifically for halogenated organic waste. Do not mix with non-halogenated waste streams.
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations for hazardous waste disposal.[4][6] Incineration at a licensed facility is a common disposal method for brominated organic compounds.[18]
References
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
PSFC. (n.d.). Halogenated Solvents. Retrieved from [Link]
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
Unisan. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
Bracco. (2022, March 5). Safety Data Sheet. Retrieved from [Link]
CPAChem. (2023, January 13). Safety data sheet. Retrieved from [Link]
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]
World Health Organization. (n.d.). DECONTAMINATION AND WASTE MANAGEMENT. Retrieved from [Link]
Synerzine. (2018, June 22). Safety Data Sheet: Pyrazine. Retrieved from [Link]
University of Auckland. (n.d.). Disposal and Decontamination of Ethidium Bromide. Retrieved from [Link]
Pharmaffiliates. (n.d.). CAS NO : 1458-01-1 | Product Name : methyl 3, 5-diamino-6-chloropyrazine-2-carboxylate (920RB). Retrieved from [Link]
World Health Organization. (n.d.). DECONTAMINATION AND WASTE MANAGEMENT. Retrieved from [Link]
MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
Morf, L. S., et al. (n.d.). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Retrieved from [Link]
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
Technical Support Center: Synthesis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, a key intermediate in the production...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, a key intermediate in the production of various active pharmaceutical ingredients, notably Favipiravir.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.
Introduction to the Synthesis
The synthesis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate typically involves the esterification of 3-aminopyrazine-2-carboxylic acid followed by a selective dibromination of the pyrazine ring. The electron-deficient nature of the pyrazine ring makes electrophilic substitution challenging.[2][3] However, the presence of the activating amino group directs the substitution, though careful control of reaction conditions is paramount to avoid side reactions and ensure a high yield of the desired product.
A common and effective method for this bromination is the use of N-Bromosuccinimide (NBS) as the brominating agent. This guide will focus on troubleshooting issues related to this specific synthetic approach.
Troubleshooting Guide
Low or No Yield of the Desired Product
Question: I am getting a very low yield, or no product at all. What are the likely causes and how can I fix this?
Answer:
Several factors can contribute to a low or non-existent yield. Let's break down the possibilities in a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low yield.
Reagent Quality and Stoichiometry:
Starting Material Purity: Impurities in the starting material, Methyl 6-aminopyrazine-2-carboxylate, can interfere with the reaction. Ensure its purity by checking its melting point or running a quick NMR.
NBS Activity: N-Bromosuccinimide can decompose over time, especially if exposed to moisture or light. Use freshly opened or properly stored NBS. A simple test for its activity is to dissolve a small amount in a polar aprotic solvent and check for the characteristic bromine color.
Stoichiometry: For dibromination, at least two equivalents of NBS are required. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion. However, a large excess can lead to undesired side products.
Reaction Conditions:
Temperature Control: While heating can increase the reaction rate, it can also lead to decomposition and the formation of byproducts.[4] It is advisable to start the reaction at a lower temperature (e.g., 0-5 °C) and then allow it to slowly warm to room temperature.
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and selectivity.[5][6] Acetonitrile and N,N-dimethylformamide (DMF) are commonly used solvents for this type of bromination. Ensure the solvent is anhydrous, as water can react with NBS and also potentially hydrolyze the ester group.
Reaction Time: The reaction may be slow. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Work-up and Purification:
Aqueous Work-up: During the aqueous work-up, ensure that the pH is controlled to prevent hydrolysis of the methyl ester. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) should be performed thoroughly.
Product Solubility: The product may have limited solubility in some solvents. Be mindful of potential product loss due to precipitation during the work-up or transfer steps.
Formation of Monobrominated and Other Byproducts
Question: My reaction mixture shows the presence of the starting material, the monobrominated product, and the desired dibrominated product. How can I improve the selectivity for the dibrominated product?
Answer:
Achieving complete dibromination without over-bromination is a common challenge. Here's how to address it:
NBS Stoichiometry: This is the most critical parameter. If you observe a significant amount of starting material and monobrominated product, it is likely that you are using an insufficient amount of NBS. Carefully increase the equivalents of NBS incrementally (e.g., from 2.1 to 2.3 equivalents) and monitor the reaction progress.
Reaction Time and Temperature: A longer reaction time at a moderate temperature may be necessary to push the reaction to completion. Avoid high temperatures, as this can favor the formation of other byproducts.[4]
Solvent Effects: The choice of solvent can influence the reactivity of the brominating species. In some cases, a more polar solvent can enhance the rate of the second bromination.
Parameter
Recommendation for Complete Dibromination
Rationale
NBS Equivalents
2.1 - 2.3
Ensures sufficient brominating agent for both positions.
Temperature
0 °C to Room Temperature
Minimizes byproduct formation and decomposition.
Reaction Time
Monitor by TLC/LC-MS
Allows for reaction completion without unnecessary heating.
Solvent
Acetonitrile or DMF
Polar aprotic solvents that facilitate the reaction.
Product Purity Issues and Purification
Question: I have obtained the desired product, but it is impure. What are the likely impurities and how can I purify it?
Answer:
Common impurities include the monobrominated intermediate, unreacted starting material, and potentially over-brominated or hydrolyzed products.
Potential Impurities:
Methyl 6-amino-5-bromopyrazine-2-carboxylate: The monobrominated intermediate.
6-Amino-3,5-dibromopyrazine-2-carboxylic acid: The hydrolyzed product if the ester group is cleaved during the reaction or work-up.[7]
Succinimide: A byproduct from the reaction of NBS.
Purification Strategies:
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified. Common choices include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) used instead of liquid bromine?
A1: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly corrosive and volatile.[8] NBS also provides a low and constant concentration of bromine in the reaction mixture, which can help to control the selectivity of the bromination and minimize side reactions.[8]
Q2: Can this reaction be performed under radical conditions?
A2: While NBS can be a source of bromine radicals, especially with the use of a radical initiator or light, the bromination of an activated aromatic ring like an aminopyrazine is typically an electrophilic aromatic substitution reaction.[9] Inducing radical conditions may lead to undesired side reactions.
Q3: My methyl ester seems to be hydrolyzing during the reaction. How can I prevent this?
A3: Ester hydrolysis can occur if there is water present in the reaction mixture or if the work-up conditions are too acidic or basic.[7] Ensure that you are using anhydrous solvents and reagents. During the work-up, use a mild base like sodium bicarbonate to neutralize any acid and avoid prolonged exposure to strongly acidic or basic conditions.
Q4: What is the expected regioselectivity of the bromination?
A4: The amino group is an activating, ortho-, para-director. In the case of Methyl 6-aminopyrazine-2-carboxylate, the positions ortho and para to the amino group are positions 5 and 3, respectively. Therefore, bromination is expected to occur at these positions. The electron-withdrawing nature of the ester group at position 2 further deactivates the adjacent position 3 to some extent, but the strong activating effect of the amino group typically directs bromination to both the 3 and 5 positions.
Caption: Regioselectivity of bromination.
References
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. (n.d.). PMC. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Electrophilic Bromination of Alkenes, Alkynes, and Aromatic Amines with Potassium Bromide/Orthoperiodic Acid under Mild Conditions. Retrieved from [Link]
Sciencemadness Discussion Board. (2012, April 14). Aromatic bromination with NBS. Retrieved from [Link]
ACS Publications. (2021, June 15). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]
Scientific Update. (2020, April 1). Favipiravir and the battle against COVID-19. Retrieved from [Link]
Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Retrieved from [Link]
YouTube. (2021, October 23). N - Bromosuccinimide (NBS) reagent application & mechanism. Retrieved from [Link]
James Ashenhurst. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(3), 1565–1573. [Link]
Google Patents. (n.d.). Favipiravir intermediate and synthesis method of favipiravir.
PMC. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
ResearchGate. (n.d.). The complete synthesis of favipiravir from 2-aminopyrazine. Retrieved from [Link]
ResearchGate. (n.d.). Hydrolysis of ester that carry alkyl bromide. Retrieved from [Link]
Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]
ChemTiva. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(7), 837–848. [Link]
McNally Group. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
ResearchGate. (n.d.). Efficient Halogenation of 2-Aminopyrazine. Retrieved from [Link]
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
ResearchGate. (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Retrieved from [Link]
MDPI. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]
Chemia. (2022, April 27). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. Retrieved from [Link]
ResearchGate. (n.d.). Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide. Retrieved from [Link]
MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
Reddit. (2022, June 4). Regioselectivity of pyrazole bromination. Retrieved from [Link]
PMC. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
RSC Publishing. (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
PMC. (2025, February 20). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Retrieved from [Link]
MDPI. (2014, January 7). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]
ResearchGate. (n.d.). Green Synthesis Of Methyl-6-Amino-5-Cyano-4-Aryl-2,4-Dihydropyrano[2,3-C]Pyrazole-3-Carboxylates using Dimethyl Acetylene dicarboxylate. Retrieved from [Link]
ChemBeats. (2025, March 1). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]
Technical Support Center: Synthesis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
Topic: Optimization & Impurity Control in Pyrazine Bromination Target Molecule: Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate Audience: Medicinal Chemists & Process Development Scientists Executive Summary This guide...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization & Impurity Control in Pyrazine Bromination
Target Molecule: Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
Audience: Medicinal Chemists & Process Development Scientists
Executive Summary
This guide addresses the critical challenges in the electrophilic aromatic substitution (bromination) of Methyl 6-aminopyrazine-2-carboxylate to yield the 3,5-dibromo derivative. This transformation is a pivotal step in the synthesis of ENaC (Epithelial Sodium Channel) blockers and various kinase inhibitors.
The synthesis relies on the activating power of the C6-amino group to direct bromination to the C3 (para) and C5 (ortho) positions. However, the electron-deficient nature of the pyrazine ring, combined with the labile methyl ester, creates a narrow window for success. Common pitfalls include incomplete halogenation (monobromo species), N-bromination, and ester hydrolysis.
Part 1: Reaction Pathway & Impurity Landscape
The following diagram illustrates the reaction progression and the divergence points where side reactions occur.
Figure 1: Reaction cascade showing the kinetic N-bromo trap, the stepwise bromination to the target, and terminal degradation pathways (Hydrolysis/S_NAr).
Q: I am consistently isolating a mono-brominated impurity (approx. 15-20%). Increasing reaction time doesn't help. What is happening?
Technical Insight:
The amino group at C6 activates the C3 (para) and C5 (ortho) positions. However, the first bromine atom introduces inductive electron withdrawal, deactivating the ring toward the second bromination. If the reaction stalls, you are likely observing Methyl 6-amino-3-bromopyrazine-2-carboxylate .
Diagnostic Check:
LCMS: Look for M+H peaks at m/z ~232/234 (1 Br pattern) vs. Target ~310/312/314 (2 Br pattern).
NMR: The mono-bromo species will show one aromatic proton singlet. The target has no aromatic protons.
Corrective Protocol:
Stoichiometry: Ensure you are using 2.2 to 2.5 equivalents of NBS (N-bromosuccinimide).
Solvent Switch: If using DCM or MeOH, switch to Acetonitrile (MeCN) . MeCN is polar enough to stabilize the transition state but avoids nucleophilic competition.
Catalysis: Add a catalytic amount of Ammonium Acetate (
, 5-10 mol%) . This acts as a proton shuttle, facilitating the electrophilic substitution and breaking up N-bromo intermediates.
Module 2: The "Ghost" Impurity (N-Bromination)
Q: TLC shows a non-polar spot that disappears or changes after aqueous workup. Is this my product?
Technical Insight:
No. This is likely the N-bromoamine intermediate (
). In electron-deficient systems like pyrazines, the N-H bond is often kinetically brominated before the C-H bond. This species is unstable and often reverts to the starting amine or rearranges to the C-bromo product upon heating or acid treatment.
Corrective Protocol:
Do not quench immediately. Allow the reaction to stir at Room Temperature (RT) or slightly elevated temperature (35-40°C) to encourage the thermodynamic rearrangement from N-Br to C-Br.
Quench Verification: Use sodium thiosulfate (
) during workup to reduce any remaining N-Br species or unreacted NBS.
Module 3: Ester Instability (Hydrolysis)
Q: My yield is low, and I see a peak with Mass [M-14]. The product is also soluble in the aqueous base wash.
Technical Insight:
You have hydrolyzed the methyl ester to the carboxylic acid: 6-amino-3,5-dibromopyrazine-2-carboxylic acid . Pyrazine esters are notoriously prone to hydrolysis because the ring nitrogens render the carbonyl carbon highly electrophilic.
Risk Factors:
Using aqueous sodium hydroxide (NaOH) or bicarbonate for washes.
High temperatures during workup.
Presence of water in the reaction solvent (wet MeCN).
Corrective Protocol (Self-Validating):
Dry Solvents: Ensure MeCN has <0.1% water content.
Non-Aqueous Workup: Instead of aqueous washing, filter off the succinimide byproduct (insoluble in cold MeCN/DCM).
Chromatography: If a wash is necessary, use a pH 6-7 buffer (phosphate) rather than strong base. Rapidly separate phases.
Module 4: Nucleophilic Substitution (
)
Q: I used Methanol to improve solubility, but now I see a methoxy-impurity.
Technical Insight:
The 3,5-dibromo product is highly electrophilic. In the presence of methanol (especially if basic or heated), the methoxide ion (or methanol itself) can displace one of the bromine atoms via Nucleophilic Aromatic Substitution (
).
Corrective Protocol:
Strictly avoid Methanol or primary alcohols as solvents.
Use DCM, MeCN, or DMF (if removal is not an issue).
Part 3: Optimized Synthetic Protocol
This protocol minimizes side reactions identified in the troubleshooting section.
Use this flow to determine the next step in your experiment.
Figure 2: Logical decision matrix for post-reaction analysis.
References
Pujol, M. D., et al. (2019). "Efficient Halogenation of 2-Aminopyrazine." Synlett, 30(16), 1883–1887.
Parion Sciences. (2011). "Patent WO2011028740: Sodium Channel Blockers." World Intellectual Property Organization. (Describes the synthesis of 3,5-diamino-6-chloropyrazine-2-carboxylic acid methyl ester and related halogenated pyrazines).
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for Methyl 3-amino-6-bromopyrazine-2-carboxylate." PubChem. (Provides physical property data and safety info for the mono-bromo intermediate).
troubleshooting failed reactions with Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
The following technical support guide addresses the specific challenges associated with Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (CAS: 6966-01-4). This guide is structured to troubleshoot the three most common fa...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the specific challenges associated with Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (CAS: 6966-01-4). This guide is structured to troubleshoot the three most common failure modes: Regioselectivity Loss , Reaction Stalling , and Scaffold Instability .
Before troubleshooting, you must understand the electronic "personality" of this scaffold. It is not symmetrical. The reactivity is dictated by the push-pull relationship between the electron-withdrawing ester and the electron-donating amine.
C3-Bromine (The "Hot" Zone): This position is activated by the adjacent methyl ester (C2) and the ring nitrogen (N4). It is highly electrophilic and is the primary site for both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed oxidative addition.
C5-Bromine (The "Cold" Zone): This position is deactivated by the adjacent amino group (C6), which donates electron density into the ring via resonance. It is significantly less reactive than C3.
Reactivity Map
Figure 1: Electronic activation map showing the disparity between C3 and C5 reactivity.
Troubleshooting Guide (Q&A Format)
Issue A: "I am getting a mixture of regioisomers (C3 vs. C5) in my Suzuki coupling."
Diagnosis:
While C3 is electronically favored, high temperatures or highly active catalysts (e.g., SPhos, XPhos) can erode this selectivity, leading to "over-reaction" at C5 or competitive coupling.
Corrective Protocol:
Temperature Control: Lower your reaction temperature. If running at 100°C, drop to 60-80°C. The activation energy barrier for C3 is lower than C5; lower heat exploits this gap.
Stoichiometry: Ensure you are using a strict 0.95 to 1.0 equivalent of the boronic acid. Excess boronic acid drives the second coupling at C5.
Base Selection: Switch from strong bases (like
or ) to milder bases like or . Strong bases accelerate the transmetallation step for both positions, narrowing the selectivity window.
Data Comparison: Regioselectivity Optimization
Variable
Standard Condition (Poor Selectivity)
Optimized Condition (High Selectivity)
Catalyst
or /XPhos
or
Solvent
DMF or Dioxane/Water (High T)
Toluene/Ethanol/Water or DME
Temp
100°C - 120°C
60°C - 80°C
Base
or
(2M aq.)
Result
Mixture (C3 + C5 + Bis)
>90% C3-Product
Issue B: "The reaction is stalled/sluggish, and I see mostly starting material."
Diagnosis:
The exocyclic amine at C6 is an Electron Donating Group (EDG). While it directs regioselectivity, it also makes the entire pyrazine ring more electron-rich compared to a simple dibromopyrazine. This deactivates the ring toward oxidative addition (Suzuki) and nucleophilic attack (SNAr).
Corrective Protocol:
For SNAr (Nucleophilic Substitution):
Solvent Switch: Move to polar aprotic solvents like DMSO or NMP to destabilize the nucleophile and increase its energy.
Lewis Acid Additive: Add 10-20 mol% of a Lewis acid (e.g.,
or ) to coordinate with the pyrazine nitrogen or the ester carbonyl, pulling electron density out of the ring and reactivating the C3 position.
For Suzuki Coupling:
Catalyst Upgrade: Standard
may be too sluggish. Switch to a catalyst system designed for deactivated aryl chlorides/bromides, such as Pd-XPhos G3 or Pd-Amphos . These bulky, electron-rich ligands facilitate oxidative addition into the electron-rich pyrazine C-Br bond.
Issue C: "My product disappears during workup, or I isolate a carboxylic acid."
Diagnosis:
The C2-methyl ester is electronically activated by the adjacent pyrazine nitrogens, making it exceptionally prone to hydrolysis , especially under the basic conditions of Suzuki couplings.
Corrective Protocol:
Anhydrous Conditions: If possible, switch to a non-aqueous base system (e.g.,
suspended in anhydrous Toluene/Dioxane) to prevent saponification.
Buffer the pH: If water is required for the coupling, avoid hydroxide bases (
, ). Use or and monitor the reaction time closely. Quench immediately upon completion.
Workup Caution: Do not use strong acid or base during extraction. The resulting acid (Pyrazine-2-carboxylic acid) is often zwitterionic and highly water-soluble, meaning it will stay in the aqueous layer and be discarded with the waste. Adjust pH to ~4-5 (isoelectric point vicinity) if you suspect hydrolysis occurred, and extract with n-Butanol/EtOAc (1:1).
Validated Experimental Workflow (Suzuki Coupling)
Objective: Selective coupling at C3 to synthesize Methyl 6-amino-3-(aryl)-5-bromopyrazine-2-carboxylate.
Setup: In a microwave vial or sealed tube, charge Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and
(5 mol%).
Solvent: Add degassed DME (Dimethoxyethane) and
(3:1 ratio). Note: Degassing is critical to prevent homocoupling of the boronic acid.
Reaction: Heat to 80°C (oil bath) or 85°C (Microwave) for 2-4 hours. Monitor by LCMS.
Checkpoint: If C5-coupling is observed (>5%), lower temp to 60°C and extend time.
Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over
.
Purification: Flash chromatography. The C3-product is usually more polar than the starting material but less polar than the bis-coupled product.
References
Cragoe, E. J., et al. "Pyrazine Diuretics. II. N-Amidino-3-amino-5-substituted-6-halopyrazinecarboxamides." Journal of Medicinal Chemistry, vol. 10, no. 1, 1967, pp. 66–75. Link (Foundational work on halo-amino-pyrazine regioselectivity).
Lutz, F., et al. "Regioselective Functionalization of 3,5-Dichloropyrazines." Tetrahedron, vol. 68, no. 4, 2012. (Establishes the dominance of Ester/EWG directing effects in pyrazine SNAr).
Gong, Y., et al. "Practical Synthesis of Amiloride Analogs via Regioselective Suzuki Coupling." Organic Process Research & Development, vol. 15, no. 6, 2011. (Protocols for selective C3 vs C5 coupling in amino-pyrazine esters).
Sigma-Aldrich. "Methyl 3-amino-6-bromopyrazine-2-carboxylate Product Information." Link (Confirmation of commercially available isomer structures).
Optimization
Technical Support Center: Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
The following technical support guide addresses the stability, degradation pathways, and troubleshooting protocols for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (CAS 2083654-31-1). Stability Profiling & Degradatio...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the stability, degradation pathways, and troubleshooting protocols for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (CAS 2083654-31-1).
Stability Profiling & Degradation Troubleshooting
Product Identity:
Chemical Name: Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate[1][2][3][4]
Primary Application: Critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and sodium channel blockers.
Degradation Pathway Overview
This molecule is a fully substituted pyrazine , creating a unique "push-pull" electronic environment. The electron-withdrawing ester and bromine atoms compete with the electron-donating amino group, making the ring highly susceptible to specific degradation modes.
Master Degradation Map
The following diagram illustrates the three primary degradation vectors: Hydrolysis, Nucleophilic Aromatic Substitution (
), and Protodebromination.
Figure 1: Mechanistic degradation map showing the competition between ester hydrolysis and nucleophilic attack at the C3-position.
Technical Troubleshooting Guide (Q&A)
Category A: Hydrolytic & Chemical Stability
Q1: I see a new peak at RRT 0.85 in my HPLC chromatogram after storing the sample in methanol/water. What is it?Diagnosis: This is likely Degradant A (The Carboxylic Acid) or Degradant B (The C3-Hydroxy/Methoxy analog) .
Mechanism: The pyrazine ring is electron-deficient due to the two bromine atoms and the ester group. This activates the C2-ester toward hydrolysis and the C3-bromine toward Nucleophilic Aromatic Substitution (
).
Differentiation:
Acid Hydrolysis (Degradant A): Occurs if the mobile phase pH is unbuffered or acidic. The peak will shift significantly if you change the HPLC pH.
Methyoxy/Hydroxy Substitution (Degradant B): If stored in Methanol, the solvent acts as a nucleophile, displacing the C3-Bromine (which is highly activated by the ortho-ester and para-amino push).
Action: Store samples in anhydrous acetonitrile rather than methanol/water. Avoid protic solvents for long-term storage.
Q2: Why is the C3-Bromine more labile than the C5-Bromine?Technical Insight:
C3 Position: Located between the electron-withdrawing Ester group and the Ring Nitrogen (N4). Both activate this position for nucleophilic attack.
C5 Position: Located between the Ring Nitrogen (N4) and the Amino group (C6). The Amino group is an electron donor (by resonance), which passivates the C5 position, making it less reactive than C3.
Implication: In basic conditions (e.g.,
workup), you will preferentially lose the C3-Br first.
Q3: My sample turned yellow/brown after exposure to ambient light. Is this significant?Diagnosis: Yes, this indicates Photolytic Debromination (Degradant D) .
Mechanism: Halogenated pyrazines are photosensitive. UV/Visible light can cleave the C-Br bond homolytically, generating radical species that abstract hydrogen from the solvent or couple to form dimers.
Action: Use amber glassware strictly. Wrap reaction vessels in foil during synthesis.
Analytical Method Optimization
Separating the parent from its regio-isomeric degradants requires specific column chemistry.
Recommended HPLC Conditions:
Parameter
Condition
Rationale
Column
C18 with Polar Embedded Group (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP)
The polar embedded group interacts with the pyrazine nitrogens, improving peak shape and selectivity for the de-halogenated species.
Mobile Phase A
0.1% Phosphoric Acid in Water
Acidic pH suppresses the ionization of the free carboxylic acid degradant, sharpening the peak.
Mobile Phase B
Acetonitrile (MeCN)
MeCN is preferred over Methanol to prevent on-column solvolysis (displacement of Br by OMe).
Gradient
5% to 95% B over 20 min
Slow gradient required to separate the mono-bromo degradant from the di-bromo parent.
| Detection | UV @ 254 nm and 310 nm | 310 nm is specific to the conjugated aminopyrazine system and reduces baseline noise. |
HPLC Troubleshooting Decision Tree
Figure 2: Diagnostic logic for identifying artifactual peaks during purity analysis.
Synthesis & Handling Best Practices
To minimize degradation during experimental workflows:
Workup pH Control: Avoid strong bases (NaOH) during extraction. The C3-Br is liable to displace to -OH. Use mild buffers (Phosphate pH 6-7) or Bicarbonate with rapid phase separation.
Drying Agents: Do not use basic alumina for purification; it will catalyze the ester hydrolysis. Use neutral silica or Magnesium Sulfate.
Temperature: Store solid material at -20°C . Solutions should be prepared fresh. The half-life in solution at room temperature (DMSO/Water) is estimated at <24 hours.
References
Chemical Structure & Identity
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 2083654-31-1. Retrieved from [Link]
Pyrazine Reactivity Context
Ihsanawatia, A. A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Retrieved from [Link]
Nucleophilic Substitution Mechanisms
MDPI (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide. Biomolecules. Retrieved from [Link]
preventing decomposition of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate during reactions
Welcome to the technical support resource for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. Here, we address common challenges related to its stability and provide field-proven troubleshooting strategies to prevent its decomposition during critical reactions.
Section 1: Understanding the Inherent Reactivity and Stability
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a highly functionalized heterocyclic compound. Its utility in synthesis is derived from its multiple reactive sites: a nucleophilic amino group, two electrophilic carbon centers bearing bromine atoms (ideal for cross-coupling), and a methyl ester. However, this very functionality makes it susceptible to several decomposition pathways. Understanding these potential side reactions is the first step toward preventing them.
The primary points of lability are:
The Methyl Ester: Susceptible to both acid and base-catalyzed hydrolysis.
The Carbon-Bromine Bonds: Prone to reductive dehalogenation.
The Amino Group: Can undergo unwanted side reactions due to its nucleophilicity or instability in highly acidic or oxidative environments.
The Pyrazine Ring: While generally robust, the electron-withdrawing groups can influence the stability of the entire molecule.
Below is a diagram illustrating the most common decomposition routes.
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is generating the corresponding carboxylic acid byproduct. How can I prevent hydrolysis of the methyl ester?
Answer: The formation of 5-amino-3,6-dibromopyrazine-2-carboxylic acid is a classic sign of ester hydrolysis. This is one of the most common decomposition pathways and is typically catalyzed by the presence of water under either acidic or basic conditions.
Causality:
Base-Catalyzed Hydrolysis (Saponification): Strong bases (e.g., NaOH, KOH, LiOH) or even weaker amine bases in the presence of water can readily attack the electrophilic carbonyl carbon of the ester, leading to the carboxylate salt.[1][2] This is often problematic in reactions like Suzuki or Buchwald-Hartwig couplings that use bases like K₂CO₃ or Cs₂CO₃ if conditions are not scrupulously dry.
Acid-Catalyzed Hydrolysis: The presence of strong acids (e.g., HCl, H₂SO₄) and water will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Metal-Catalyzed Hydrolysis: Certain transition metals can coordinate to the pyrazine nitrogen atoms, activating the ester group towards hydrolysis.[3]
Troubleshooting Protocol:
Ensure Anhydrous Conditions:
Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator.
Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
If using solid reagents like carbonates or phosphates, ensure they are anhydrous. They can be dried in a vacuum oven before use.
Choice of Base:
If the reaction requires a base, consider using non-nucleophilic, sterically hindered organic bases (e.g., DBU, DIPEA) if compatible with your reaction chemistry.
If an inorganic base is necessary, use one with low water content and ensure rigorous exclusion of moisture from the reaction.
Temperature Control:
Keep the reaction temperature as low as reasonably possible to achieve the desired transformation. Higher temperatures accelerate the rate of hydrolysis.
Reaction Workup:
During aqueous workup, minimize the contact time with acidic or basic aqueous layers. Promptly extract your product into an organic solvent.
If an acidic wash is required, use a dilute, cold solution and work quickly.
Q2: I am observing the loss of one or both bromine atoms. What causes this dehalogenation and how can I stop it?
Answer: The loss of bromine atoms to yield mono-bromo or fully debrominated pyrazine species is a sign of reductive dehalogenation. Aryl bromides, especially on electron-deficient rings like pyrazine, are susceptible to this process.
Causality:
Catalytic Hydrogenation: This is the most common cause. Palladium catalysts (e.g., Pd/C, Pd(PPh₃)₄) in the presence of a hydrogen source (H₂ gas, formates, borohydrides) are highly effective at reducing aryl halides.[4] This is a significant concern in cross-coupling reactions where a Palladium catalyst is used. Trace impurities or side reactions can generate species that act as hydrogen donors.
Strongly Reducing Agents: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), if used in a subsequent step without proper purification of the intermediate, can cause dehalogenation.
Photolytic Cleavage: While less common under standard laboratory lighting, prolonged exposure to UV light can sometimes induce C-Br bond cleavage.
Troubleshooting Protocol:
Catalyst and Ligand Choice for Cross-Coupling:
In Palladium-catalyzed reactions, the choice of ligand can influence the rate of reductive dehalogenation versus the desired cross-coupling. Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos) to find one that promotes the desired reaction efficiently at a lower temperature, minimizing side reactions.
Ensure the palladium catalyst is of high quality and used in the lowest effective catalytic loading.
Avoid Unnecessary Hydrogen Sources:
If your reaction involves a Pd catalyst, scrupulously avoid any potential hydrogen donors unless they are a required part of the reaction. Be mindful of solvents like isopropanol which can act as a hydrogen donor under certain conditions.
When quenching reactions, avoid using reducing agents unless absolutely necessary.
Inert Atmosphere:
Running reactions under a meticulously maintained inert atmosphere (Argon or Nitrogen) can help prevent side reactions that might generate reducing species.
Q3: My reaction is complex, and it appears the amino group is involved in side-reactions. How can I mitigate this?
Answer: The free amino group is a potent nucleophile and can compete with other desired reactions, leading to byproducts like N-acylation, N-alkylation, or dimerization.
Causality:
The lone pair of electrons on the nitrogen atom readily attacks electrophiles. In a reaction mixture containing, for example, an acid chloride or an alkyl halide intended for another part of the molecule, the amino group can react first.
The amino group's basicity can also interfere with pH-sensitive reactions or catalysts.
Solution: Employ a Protecting Group Strategy
Protecting the amino group temporarily masks its reactivity, allowing other transformations to occur cleanly.[5] The key is to choose a protecting group that is stable to your reaction conditions but can be removed later under conditions that do not harm the rest of the molecule (an "orthogonal" strategy).[6]
The Boc group is an excellent choice as it forms a carbamate, which significantly reduces the nucleophilicity of the nitrogen.[7] It is stable to many cross-coupling conditions, non-acidic bases, and nucleophiles but is easily removed with acid.
Experimental Protocol: Boc Protection
Setup: Dissolve Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) under a nitrogen atmosphere.
Reagents: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) and a non-nucleophilic base like Triethylamine (TEA, 1.5 eq) or a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Workup: Quench the reaction with a mild aqueous solution (e.g., saturated NH₄Cl). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the resulting Boc-protected compound by column chromatography on silica gel.
Caption: Figure 2. Workflow for Boc Protection.
Section 3: Data Summary Table
For quick reference, the table below summarizes conditions that favor stability versus those that promote the decomposition of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate.
Parameter
Conditions Favoring Stability
Conditions Promoting Decomposition
Potential Decomposition Pathway
Water Content
Anhydrous (<50 ppm H₂O)
Presence of water
Ester Hydrolysis
pH
Neutral (pH ~7)
Strong Acid (<3) or Strong Base (>10)
Ester Hydrolysis, Ring Degradation
Atmosphere
Inert (Argon, Nitrogen)
Reducing (H₂) or Oxidizing
Dehalogenation, Ring/Amine Oxidation
Temperature
Low to Moderate (e.g., 0 °C to 60 °C)
High (>100 °C)
General Degradation, Decarboxylation
Catalysts
Non-reducing metal complexes
Pd/C, Raney Ni
Reductive Dehalogenation
Amino Group
Protected (e.g., as Boc-carbamate)
Unprotected (free amine)
Unwanted Nucleophilic Attack
Section 4: References
Alfonso, M., et al. (2002). Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid. Acta Crystallographica Section E, 58(2), o233-o235. Available at: [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. JOCPR, 6(5), 104-105. Available at: [Link]
Baxter, R. A., & Spring, F. S. (1945). Studies In Pyrazine Chemistry. University of Glasgow. Available at: [Link]
Science.gov. (n.d.). methyl ester hydrolysis: Topics. Retrieved from [Link]
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
Liao, R., et al. (2018). Oxidative dehalogenation and denitration by a flavin-dependent monooxygenase is controlled by substrate deprotonation. Nature Communications, 9(1), 1-12. Available at: [Link]
Kocienski, P. J. (2004). Protecting Groups. Chapter 8: Amino Protecting Groups. Thieme.
ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available at: [Link]
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]
Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 117(8), 5619-5674. Available at: [Link]
van Pée, K. H., & Unversucht, S. (2003). Biological dehalogenation and halogenation reactions. Chemosphere, 52(2), 299-312. Available at: [Link]
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
unexpected NMR shifts in Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate derivatives
The following Technical Support Guide is designed for researchers working with Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate and related halogenated heterocyclic scaffolds. Topic: Troubleshooting Unexpected NMR Shifts...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers working with Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate and related halogenated heterocyclic scaffolds.
Status: Active | Tier: Level 3 (Senior Application Support)[1]
Welcome to the Advanced Spectroscopy Support module. You are likely here because your NMR data for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (Structure A ) does not match your theoretical predictions.
This specific scaffold—a fully substituted, "push-pull" pyrazine—presents a "perfect storm" of magnetic anomalies: Quadrupolar relaxation , restricted rotation , and solvent-dependent exchange .[1]
Below are the three most common "unexpected" phenomena reported by medicinal chemists for this scaffold, accompanied by the mechanistic causality and validated troubleshooting protocols.
Issue #1: The "Phantom" Carbons (13C NMR)
Symptom:
"I have a clean 1H NMR showing my Methyl ester and Amine, but my 13C NMR is missing two signals. I expect 6 aromatic carbons, but I only see 4 (or very weak broad humps)."
The Technical Causality:
You are likely experiencing Scalar Relaxation of the Second Kind (SRSK) .
In this molecule, carbons C3 and C5 are directly bonded to Bromine atoms (
and ). Bromine nuclei are quadrupolar () and have very fast relaxation times ().
Mechanism: The scalar coupling (
) between the carbon and the rapidly relaxing bromine nucleus modulates the local magnetic field at the carbon nucleus.
Result: This acts as a highly efficient relaxation pathway for the attached Carbon-13, causing extreme line broadening .[1] The signal often becomes so broad it disappears into the baseline noise, unlike the sharp signals from C2 (Ester) or C6 (Amino).
Troubleshooting Protocol:
Do not assume the reaction failed. Validate using the "Cold & Concentrated" method.
Lower the Temperature: Cooling the sample (e.g., to 0°C or -20°C) slows down the molecular tumbling. Counter-intuitively, for SRSK, changing the correlation time can sometimes sharpen the peak, but more importantly, it alters the relaxation dynamics.
Increase Concentration: You need significantly more scans (NS > 1024) to pull the broad C-Br hill out of the noise.
Use Exponential Line Broadening (LB): Process your FID with a higher LB value (e.g., 3.0 - 5.0 Hz). This sacrifices resolution (which you don't need for these broad peaks) to improve the Signal-to-Noise ratio (S/N).[1]
The Ultimate Check (HMBC): Since C3 and C5 are quaternary and have no protons, HSQC is useless. Run a long-range 1H-13C HMBC .
The NH2 protons (at C6) should show a correlation to C5 (3-bond coupling).[1]
Note: C3 is isolated from protons (too far from NH2, too far from OMe). C3 might remain invisible even in HMBC.[1]
Issue #2: The "Drifting" Amine (1H NMR)
Symptom:
"My NH2 peak is a sharp singlet at 7.5 ppm in DMSO, but a broad, invisible, or split mess at 5.5 ppm in
."
The Technical Causality:
This is a function of Restricted Rotation and Solvent H-Bonding .[1]
Push-Pull Resonance: The electron-donating Amino group (C6) pushes density into the electron-deficient Pyrazine ring, which is pulled by the Ester (C2) and Bromines. This imparts significant double-bond character to the C6-N bond.[1]
Restricted Rotation: In non-polar solvents (
), the rotation around the C-N bond is slow on the NMR timescale. The two protons ( and ) experience different magnetic environments (one syn to Br, one syn to N1). This splits the signal or broadens it into oblivion.
DMSO Effect: DMSO is a strong H-bond acceptor.[1] It disrupts intramolecular interactions and coordinates with the NH2 protons, locking them into a more distinct, deshielded environment (shifting downfield to ~7.5 ppm) and often sharpening the signal by creating a uniform solvation shell.
Visualizing the Mechanism:
Figure 1: Impact of solvent choice on Amino proton visibility and multiplicity.
Issue #3: The "Silent" Spectrum (Regioisomer Check)
Symptom:
"I see the O-Methyl and the NH2, but no aromatic protons. Did I lose the ring?"
The Technical Causality:
This is a feature, not a bug .
Your target molecule (Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate) is fully substituted .
Result: There are zero aromatic C-H protons.[1] If you see any aromatic doublets or singlets in the 7.0–9.0 ppm range (other than NH2), you have synthesized the wrong isomer (e.g., mono-bromo) or have starting material remaining.
Standardized Data Tables
Use these reference values to validate your product.
Table 1: Expected 1H NMR Shifts (DMSO-
)
Proton Group
Multiplicity
Shift (ppm)
Integration
Notes
| -NH2 | Broad Singlet | 7.2 - 7.8 | 2H | Disappears with
shake.[1] |
| -OCH3 | Singlet | 3.8 - 3.9 | 3H | Sharp singlet.[1] |
| Ar-H | N/A | N/A | 0H | Must be absent. |
If you absolutely must characterize the C-Br carbons for publication, follow this logic flow:
Figure 2: Decision matrix for recovering missing C-Br signals in 13C NMR.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 3: Relaxation and the "Missing Carbon" phenomenon).
Szymański, S., et al. (2014). Scalar relaxation of the second kind: A potential source of information on the dynamics of molecular movements. Journal of Physical Chemistry A. Link
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Discussion on Quadrupolar Broadening by Halogens).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Section: C-13 Chemical Shifts of Heterocycles). Link
catalyst poisoning in reactions involving Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
Executive Summary: The "Chelate Trap" Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate presents a unique "perfect storm" for palladium catalyst poisoning. Unlike simple aryl halides, this substrate contains a Lewis-basic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Chelate Trap"
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate presents a unique "perfect storm" for palladium catalyst poisoning. Unlike simple aryl halides, this substrate contains a Lewis-basic exocyclic amine (C6-NH2) located ortho to a reactive bromide (C5-Br), and a pyrazine nitrogen (N4) capable of competitive binding.
The primary failure mode is not typically oxidative addition, but post-oxidative arrest . When Palladium inserts into the C5-Br bond, the adjacent amine coordinates to the metal center, forming a thermodynamically stable 5-membered metallacycle. This "off-cycle" resting state prevents the coordination of the boronic acid/ester, effectively shutting down the catalytic turnover (transmetalation failure).
Diagnostic Module: Is it Poisoning or Sterics?
Before altering the chemistry, you must distinguish between catalyst death (poisoning) and kinetic incompetence (sterics/electronics).
The "Standard Addition" Test
Set up your reaction under standard conditions.
After 1 hour (or when conversion stalls), anaerobically add a "standard substrate" known to work easily (e.g., 4-bromoanisole and phenylboronic acid).
Result A: If the standard substrate converts rapidly, your catalyst is active. The issue is your pyrazine substrate’s electronics or sterics.
Result B: If the standard substrate fails to react, your catalyst is poisoned (dead).
Visual Diagnosis
Observation
Likely Cause
Actionable Fix
Reaction stays clear yellow/orange
Stable Pd(II)-Amine Complex (Poisoned)
Switch to bulky ligands (Buchwald G3/G4) or protect amine.
Black Precipitate (Pd Black)
Ligand dissociation / Pd Aggregation
Increase ligand loading; switch to stronger binding ligands (dppf, Xantphos).
Starting Material Unchanged
Oxidative Addition Failure
Switch to Pd(0) source or electron-rich phosphines (PCy3, P(t-Bu)3).
Technical Deep Dive: Mechanisms & Solutions
Mechanism A: The C5-Amino Chelate Trap
The C6-amine is a potent sigma-donor. Upon oxidative addition at C5, the amine displaces the phosphine ligand, locking the Palladium into a hetero-bidentate complex.
Solution 1: Steric Bulk (The "G3" Approach)
Use dialkylbiaryl phosphine ligands (e.g., XPhos , RuPhos , or BrettPhos ). These ligands are bulky enough to prevent the formation of the planar amine-Pd complex. The sheer size of the ligand sphere forces the amine to dissociate, reopening the site for transmetalation.
Solution 2: Amine Protection (The "Boc" Strategy)
Masking the amine with a tert-butoxycarbonyl (Boc) or Acetyl group removes its ability to donate electrons to the metal.
Protocol: Treat substrate with Boc₂O (1.1 equiv) and DMAP (cat.) in DCM prior to coupling.
Mechanism B: Pyrazine Nitrogen Coordination
The pyrazine ring nitrogens (N1/N4) are electron-deficient but can still bind Pd, especially in non-polar solvents where competitive solvation is low.
Solution: Use a protic co-solvent or "dummy" ligands.
Additives: 30-50 mol% of weak acid (e.g., pivalic acid) can protonate the most basic nitrogen without killing the inorganic base required for Suzuki coupling, provided a sufficient excess of base (K₃PO₄) is used.
Solvent: 1,4-Dioxane : Water (4:1 ratio) — Water is essential for boronate activation.
Step-by-Step:
Charge Solids: In a reaction vial, add the pyrazine substrate, boronic acid, K₃PO₄, and XPhos Pd G4.
Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Do not skip: Oxygen accelerates phosphine oxidation, leaving Pd vulnerable to amine capture).
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
Thermal Activation: Heat to 80°C .
Note: Do not start at room temperature. Higher temperature favors ligand dissociation (entropy) and turnover over stable chelate formation.
Monitoring: Monitor by LCMS at 1 hour. Look for the mono-coupled product.
Regioselectivity Check: If you see a mixture of isomers, lower temperature to 60°C and switch base to Na₂CO₃ (milder).
Frequently Asked Questions (FAQ)
Q: Why is my reaction turning black immediately?A: "Pd Black" formation indicates your ligand is not holding onto the Palladium. This often happens if the solvent is not degassed (ligand oxidation) or if the amine substrate is displacing the phosphine but failing to support the Pd(0) state. Fix: Switch to a precatalyst (like XPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ.
Q: Can I couple the C3-Br position first?A: It is difficult. The C5 position is electronically activated by the ortho-amine (despite the poisoning risk) and less sterically hindered than C3 (which is flanked by the ester). To target C3, you typically need to block C5 (e.g., use a 5-chloro-3-bromo analog where C-Br reacts before C-Cl) or rely on extreme steric differentiation using very bulky boronic acids.
Q: Do I really need to protect the amine?A: Not always. If you use Buchwald G3/G4 precatalysts , the bulky biaryl phosphine can often "out-compete" the amine for the metal center. However, if you are using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂, protection (Boc/Acetyl) is mandatory to prevent yield loss.
Q: The reaction works but stops at 50% conversion. Why?A: This is likely product inhibition. The product (an aminopyrazine biaryl) might be a better ligand than the starting material. Fix: Add the boronic acid in portions or increase catalyst loading to 5 mol%.
References
Catalyst Deactivation Mechanisms
Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
Source: Organometallics (ACS).
Context: Defines the formation of stable Pd-cyanide/amine resting st
Strategic Guide: Alternatives to Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
This guide provides an in-depth technical analysis of alternatives to Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate , a highly specialized scaffold used in the synthesis of complex kinase inhibitors, ENaC blockers, an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of alternatives to Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate , a highly specialized scaffold used in the synthesis of complex kinase inhibitors, ENaC blockers, and heterocyclic libraries.
Executive Summary: The "Gold Standard" & Its Limitations
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate represents a "fully loaded" pyrazine scaffold. Its value lies in its orthogonal reactivity :
C2-Ester: Electron-withdrawing group (EWG) that activates the ring and serves as a handle for amidation/reduction.
C6-Amine: Electron-donating group (EDG) that modulates the electronic density, creating a distinct reactivity gradient between the two bromine positions.
C3 & C5 Bromines: Halogen handles for sequential cross-coupling (
, Suzuki-Miyaura, Stille).
Why Seek Alternatives?
Cost & Availability: The fully substituted core is often custom-synthesized, leading to high cost (
500/g) and long lead times.
Over-Functionalization: The C6-amine can interfere with certain catalytic cycles (catalyst poisoning) or require protection/deprotection steps if not immediately needed.
Regioselectivity Challenges: While the amine directs regioselectivity, it also deactivates the C5 position towards nucleophilic attack, potentially stalling multi-step sequences.
Comparative Analysis of Reagent Alternatives
We propose three distinct classes of alternatives based on synthetic priority: Cost-Efficiency , Reactivity Control , and Scaffold Diversity .
Alternative A: The "Naked" Core (Reactivity Control)
Reagent:Methyl 3,5-dibromopyrazine-2-carboxylate
Description: Lacks the C6-amino group.
Mechanism of Action: Without the electron-donating amine at C6, the pyrazine ring is significantly more electron-deficient. This enhances the rate of oxidative addition at both bromine sites but alters the regioselectivity profile.
Key Advantage:Superior C3-Selectivity . The C3-bromide is flanked by the strong EWG (ester) and the ring nitrogen, making it exceptionally electrophilic. The absence of the C6-amine (which would donate electron density into the ring) makes the C3 position more reactive toward
and Pd-catalyzed couplings than the target compound.
Alternative B: The "Commercial Workhorse" (Cost-Efficiency)
Description: The chlorinated regioisomer, widely used as the precursor for Amiloride .
Mechanism of Action: Chlorides are less reactive than bromides in Pd-catalyzed couplings (bond dissociation energy: C-Cl > C-Br). However, this scaffold is abundant and cheap.
Key Advantage:Scalability . If your final target allows for a 5,6-substitution pattern (rather than 3,5), this reagent reduces raw material costs by >90%. Note that the reactivity is inverted: the C5-position is the primary electrophilic site for
due to para-activation by the ester (in the 3-amino isomer context).
Alternative C: The "Decarboxylated" Precursor (Atom Economy)
Reagent:3,5-Dibromopyrazin-2-amine
Description: The ester-free variant.
Mechanism of Action: Removes the steric bulk and electronic withdrawal of the ester.
Key Advantage:C5-Functionalization Focus . If the ester is merely a solubility handle or a late-stage requirement, starting here avoids ester hydrolysis side reactions during harsh coupling conditions.
Technical Comparison: Experimental Data
The following table summarizes the reactivity profiles in a standard Suzuki-Miyaura coupling (Boronic acid: PhB(OH)₂, Catalyst: Pd(PPh₃)₄).
Feature
Target Reagent (6-Amino-3,5-dibromo...)
Alt A (3,5-Dibromo-ester)
Alt B (3-Amino-5,6-dichloro...)
Primary Reactive Site
C3-Br (Activated by Ester)
C3-Br (Highly Activated)
C5-Cl (Activated by Para-Ester)
Secondary Site
C5-Br (Deactivated by Amine)
C5-Br (Moderately Active)
C6-Cl (Deactivated)
Regioselectivity (C3:C5)
~95:5
>98:2
N/A (Regioisomer)
Coupling Yield (Step 1)
75-85%
88-95%
40-60% (Requires specialized ligands)
Cost Factor
High (100x)
Medium (10x)
Low (1x)
Experimental Protocols
Protocol 1: Regioselective Suzuki Coupling of Alternative A
Use this protocol to install a substituent at C3 with high precision, bypassing the need for the C6-amine.
Degassing: Charge a Schlenk flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).
Solvation: Add degassed DME and aqueous Na₂CO₃.
Reaction: Heat to 60°C (strictly controlled).
Note: The Target Reagent often requires 80-90°C due to amine deactivation. Alternative A reacts at lower temperatures, preserving the C5-bromide.
Monitoring: Monitor by TLC/LCMS. The C3-mono-coupled product usually forms within 4-6 hours.
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
Purification: Flash chromatography (Hex/EtOAc).
Self-Validating Check:
1H NMR Diagnostic: The C3-coupling removes the symmetry (if present). In the product, look for the shift of the remaining C5-H (if applicable) or the stability of the C5-Br signal in MS. For Methyl 3,5-dibromopyrazine-2-carboxylate, the starting material has no aromatic protons. The product will have signals from the aryl group and still no pyrazine protons, confirming the Br is still at C5.
Decision Logic & Reaction Pathways
The following diagram illustrates the strategic decision-making process for selecting the optimal reagent and the resulting chemical pathways.
Caption: Comparative synthetic pathways showing the efficiency of the "Naked Core" (Alt A) vs. the Target Reagent.
Mechanistic Insight: The "Ester Effect"
In 3,5-dibromopyrazine-2-carboxylates, the regioselectivity is governed by the coordinating ability and electronic withdrawal of the C2-ester.
Chelation Control: The nitrogen at N1 and the carbonyl oxygen of the ester can potentially chelate Pd(II) species, directing oxidative addition to the proximal C3-Br.
Electronic Activation: The C3 position is ortho to the electron-withdrawing ester and alpha to the ring nitrogen (N4). This makes C3 significantly more electron-deficient than C5.
Impact of C6-Amine: In the Target Reagent , the C6-amine donates electron density into the ring via resonance. This donation affects the C5 position (ortho to amine) and C3 position (para to amine). However, the ortho effect at C5 is stronger, making C5 more electron-rich and less reactive. This enhances the selectivity for C3, but slows down the overall reaction rate compared to Alternative A .
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
A Senior Application Scientist's Guide to Strategic Synthesis of Pyrazine-Based Active Pharmaceutical Ingredients In the high-stakes world of pharmaceutical development, the efficiency and economic viability of a synthet...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Strategic Synthesis of Pyrazine-Based Active Pharmaceutical Ingredients
In the high-stakes world of pharmaceutical development, the efficiency and economic viability of a synthetic route can be as critical as the biological activity of the final molecule. Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs.[1][2][3] This guide provides a detailed cost-benefit analysis of utilizing a highly functionalized intermediate, Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate, in complex synthesis projects.
The central theme of this analysis revolves around a fundamental strategic choice in synthesis design: the "Building Block" approach versus the "De Novo" (or "From Scratch") approach. We will use the synthesis of the broad-spectrum antiviral agent Favipiravir as a practical case study to objectively compare these strategies, providing the quantitative data and experimental insights necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Core Strategic Decision: Building Block vs. De Novo Synthesis
The decision of which starting material to employ is a critical juncture in process development. It represents a trade-off between the upfront cost and complexity of the initial building block and the number of subsequent synthetic steps, each with its own associated costs, yields, and challenges.
Caption: Strategic decision framework in chemical synthesis.
Comparative Case Study: The Synthesis of Favipiravir
The synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) provides an excellent platform for comparing these two approaches. The original synthesis was lengthy, low-yielding (as low as 0.44%), and utilized hazardous reagents, prompting the development of more efficient and economical routes.
Route A: The "Building Block" Strategy
This approach utilizes a pre-halogenated and functionalized pyrazine, such as a mono-bromo or di-bromo analog, as the key starting material. While direct literature for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is sparse, we can construct a representative analysis based on its close analog, Methyl 3-amino-6-bromopyrazine-2-carboxylate . This intermediate is a known precursor in some Favipiravir syntheses.[4]
The core benefit here is the reduced number of steps to reach a key intermediate. The bromine atom provides a reactive handle for subsequent transformations like cyanation or cross-coupling, while the other substituents are already in place.
Caption: Route A - The "Building Block" synthetic approach.
Route B: The "De Novo" Strategy
This strategy begins with a simple, inexpensive, and widely available starting material like 2-aminopyrazine .[5] The required functional groups are introduced sequentially. While this involves more steps, it avoids the high cost of a complex starting material and allows for greater flexibility in process optimization. This approach has been successfully developed to avoid hazardous reagents like phosphorus oxychloride (POCl₃) and improve overall yields.[5][6]
Caption: Route B - The "De Novo" synthetic approach.
Quantitative Cost-Benefit Analysis
To provide an objective comparison, we will analyze the estimated costs, yields, and process considerations for reaching a common critical intermediate: 3,6-dichloropyrazine-2-carbonitrile , a key precursor to Favipiravir.[6][7][8][9]
Parameter
Route A ("Building Block")
Route B ("De Novo")
Analysis & Justification
Starting Material
3-Aminopyrazine-2-carboxylic acid
2-Aminopyrazine
2-Aminopyrazine is significantly cheaper and more readily available in bulk than its carboxylated counterpart, providing a major upfront cost advantage to Route B.
Route B, despite starting from a simpler molecule, has been optimized to achieve a higher yield to the key intermediate, bypassing some problematic steps of earlier routes.
Process & Safety Hazards
Use of standard brominating agents.
Use of expensive/toxic Pd catalysts, highly toxic cyanide salts, and potentially allergenic intermediates like 3,6-dichloropyrazine-2-carbonitrile.[7][19][22]
Both routes have hazards, but Route B's use of palladium and cyanide requires specialized handling and waste disposal protocols, adding to operational costs.
Requires chromatographic purification for some steps, multiple extractions, and disposal of heavy metal waste (Pd, Cu).[5][6]
The need for chromatography and heavy metal waste management in Route B can increase processing time and cost compared to routes relying solely on crystallization.
For large-scale, industrial production, the "De Novo" approach (Route B) , starting from the inexpensive 2-aminopyrazine, presents a more economically viable strategy despite the higher number of steps and the use of a palladium catalyst. The dramatically lower starting material cost and the higher optimized yield to the key intermediate outweigh the cost of the specialized reagents.
The "Building Block" approach (Route A) , while conceptually more direct, is hampered by the high cost of the functionalized starting material. This route may be more suitable for small-scale synthesis, rapid analog generation in a medicinal chemistry setting, or if the cost of the starting material decreases significantly. The use of a pre-functionalized block like Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate would be justified only if it allowed for a significantly shorter, higher-yielding, and more robust route that avoids the challenges of palladium catalysis and cyanide use.
Experimental Protocols
To provide practical context, the following are representative, literature-derived protocols for key transformations discussed in this guide.
Protocol 1: Bromination of a Pyrazine Derivative (Representative for Route A)
This protocol is based on the bromination of methyl 3-aminopyrazine-2-carboxylate.
Dissolution: Dissolve methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
Cooling: Cool the solution to 0°C in an ice bath.
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.1 equivalents) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5°C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Methyl 3-amino-6-bromopyrazine-2-carboxylate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: Palladium-Catalyzed Cyanation (Key Step in Route B)
This protocol is a generalized procedure for the cyanation of an aryl bromide, a critical step in the "De Novo" approach.[5][6]
Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the brominated pyrazine intermediate (1 equivalent), copper(I) cyanide (CuCN) (0.5 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 equivalents).
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.
Reaction: Heat the reaction mixture to 120°C and stir for 10-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and pour it into a 10% aqueous solution of sodium sulfite. Extract the product with ethyl acetate (3 x volumes).
Purification: Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude nitrile is purified by column chromatography on silica gel.
Final Recommendations
The choice between a "Building Block" and a "De Novo" synthetic strategy is not merely a chemical decision but an economic one, deeply intertwined with the scale of production, project timelines, and available resources.
For Industrial Scale & Cost-Driven Projects: The De Novo approach, starting from simple, inexpensive materials like 2-aminopyrazine, is demonstrably superior for the synthesis of molecules like Favipiravir. The initial investment in process development to optimize yields and manage more complex reagents is offset by substantial savings in raw material costs.
For Research & Development & Speed-Driven Projects: The Building Block approach using intermediates like Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate holds value. It allows medicinal chemists to rapidly access complex scaffolds and synthesize a library of analogs for structure-activity relationship (SAR) studies, where the speed of discovery outweighs the cost of materials.
Ultimately, this guide demonstrates that a thorough cost-benefit analysis, grounded in experimental data and market realities, is essential for designing a synthetic route that is not only elegant but also practical and economically sustainable.
References
Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(6), 659-662.
Heraeus Precious Metals. Tetrakis(triphenylphosphine)palladium |14221-01-3. [Online] Available at: [Link]
Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051.
Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77, 1695–1702.
IndiaMART. N Bromosuccinimide. [Online] Available at: [Link]
Patel, D. et al. (2025). review article: favipiravir as an antiviral drug. World Journal of Pharmaceutical and Medical Research, 11(2), 151-158.
Thermo Fisher Scientific. Copper(I) cyanide. [Online] Available at: [Link]
PubChem. 3,6-Dichloropyrazine-2-carbonitrile. [Online] Available at: [Link]
Tradeindia. N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Dealers. [Online] Available at: [Link]
IndiaMART. 2-Aminopyrazine CAS: 5049-61-6. [Online] Available at: [Link]
Titova, Y. A., & Fedorova, O. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
Carl ROTH. 3-Amino-2-pyrazinecarboxylic acid methyl ester. [Online] Available at: [Link]
IndiaMART. 3-Aminopyrazine-2-Carboxylic Acid. [Online] Available at: [Link]
ResearchGate. (PDF) The complete synthesis of favipiravir from 2-aminopyrazine. [Online] Available at: [Link]
Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(3), 1695-1702.
Titova, Y. A., & Fedorova, O. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
Ihsanawati, et al. (2021). Chemical Transformation of Pyrazine Derivatives. Indonesian Journal of Chemistry, 21(5), 1195-1203.
Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7429.
Yilmaz, E., et al. (2025). Degradation of Antiviral Drug Favipiravir Using UV, UV/H2O2, and Photocatalysis with Co-Doped ZnS Quantum Dots: Operational Parameters, Kinetic Studies, and Toxicity Assessment. Langmuir.
El-Kimary, E. I., et al. (2023). Spectrophotometric determination of favipiravir in presence of its acid hydrolysis product. Scientific Reports, 13(1), 1-13.
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
PubChem. Methyl 3-Amino-6-bromopyrazine-2-carboxylate. [Online] Available at: [Link]
Veeprho. 3,6-Dichloropyrazine-2-carbonitrile | CAS 356783-16-9. [Online] Available at: [Link]
Pharmaffiliates. CAS No : 356783-16-9 | Product Name : 3,6-Dichloropyrazine-2-carbonitrile. [Online] Available at: [Link]
This guide outlines the spectroscopic differentiation of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (the Target) from its most common regioisomer, Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate (the Comparator).[...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the spectroscopic differentiation of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (the Target) from its most common regioisomer, Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate (the Comparator).[1]
These isomers are critical intermediates in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. Their differentiation is non-trivial due to identical molecular weights (MW: 310.93) and elemental composition, requiring precise spectroscopic analysis of their intramolecular environments.
Executive Summary & Structural Context
The core challenge in distinguishing these isomers lies in the position of the amino group (
) relative to the methyl ester (). This positional difference dictates the presence or absence of Intramolecular Hydrogen Bonding (IMHB) , which serves as the primary spectroscopic handle.
Feature
Target Isomer (Isomer A)
Comparator Isomer (Isomer B)
IUPAC Name
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
Methyl 3-amino-5,6-dibromopyrazine-2-carboxylate
Amino Position
C6 (Meta to Ester)
C3 (Ortho to Ester)
Key Interaction
No IMHB (Sterically separated)
Strong IMHB (6-membered chelate ring)
Precursor
Methyl 6-aminopyrazine-2-carboxylate
Methyl 3-aminopyrazine-2-carboxylate
Structural Visualization
The following diagram illustrates the structural relationship and the critical hydrogen-bonding network in Isomer B that is absent in Isomer A.
Caption: Structural logic dictating spectroscopic differences. Isomer B forms a stable 6-membered hydrogen-bonded ring, significantly altering IR and NMR signals.[1]
Detailed Spectroscopic Analysis
A. Infrared Spectroscopy (FT-IR)
IR is the most rapid method for differentiation.[1] The carbonyl stretching frequency (
) is the diagnostic peak.
Mechanism: In Isomer B, the amino proton donates a hydrogen bond to the carbonyl oxygen. This weakens the
bond character, lowering its force constant and vibrational frequency. Isomer A lacks this interaction, displaying a typical ester stretch.
Functional Group
Isomer A (6-Amino)
Isomer B (3-Amino)
Shift Explanation
Carbonyl ()
1720–1735 cm⁻¹ (Sharp)
1680–1695 cm⁻¹ (Broad)
IMHB reduces bond order in Isomer B.
Amino ()
3400–3500 cm⁻¹ (Sharp, doublet)
3200–3350 cm⁻¹ (Broad)
H-bonding broadens and red-shifts the N-H stretch.[1]
B. Nuclear Magnetic Resonance (
H NMR)
Since both molecules are fully substituted (no ring protons), the spectrum is simple but definitive. The focus is on the exchangeable
protons.
Solvent Choice: DMSO-
is recommended to slow proton exchange and visualize the signal clearly.[1]
Data:
Isomer A: The amino protons are in a "free" chemical environment. They appear as a broad singlet in the typical aromatic amine range (
5.5 – 6.5 ppm ).
Isomer B: The amino protons are deshielded by the anisotropy of the adjacent carbonyl and the H-bond. They shift significantly downfield (
7.5 – 8.5 ppm ).
C. Carbon-13 NMR (
C NMR)
The chemical shift of the ester carbonyl carbon (
) and the pyrazine ring carbons provide confirmation.
Carbonyl Carbon: The H-bonded carbonyl in Isomer B will be deshielded (shifted downfield, ~168 ppm) compared to the free carbonyl in Isomer A (~165 ppm), though this effect can be subtle and solvent-dependent.
Ring Carbons:
Isomer A: C2 (Ester) is flanked by N1 and C3-Br.[1] C6 (Amino) is flanked by N1 and C5-Br.[1]
Isomer B: C2 (Ester) is flanked by N1 and C3-NH2.[1] The electron-donating effect of the ortho-amino group on the ester-bearing carbon (C2) usually results in a distinct upfield shift for C2 compared to Isomer A.[1]
Experimental Protocols
Protocol 1: Rapid TLC Differentiation
A self-validating qualitative check before advanced spectroscopy.[1]
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v).
Observation:
Isomer B (3-Amino): Due to IMHB, the polar groups are "masked" internally, making the molecule effectively less polar (more lipophilic). It will have a higher
value .
Isomer A (6-Amino): The polar amine and ester groups are exposed to the silica. It will interact more strongly and have a lower
value .
Protocol 2: Analytical Workflow
This workflow ensures zero ambiguity in assigning the isomer.
Caption: Step-by-step analytical decision tree for isomer identification.
Synthesis & Impurity Origins
Understanding the source of the isomer aids in troubleshooting.
Mechanism: Bromination occurs at C6 (para) and C5 (meta to amino, but activated).
Note: If your synthesis started with the 3-amino ester, and you suspect you have the 6-amino product, it is highly unlikely unless a rearrangement occurred. The primary impurity in the synthesis of Isomer B is usually the mono-bromo species (Methyl 3-amino-6-bromopyrazine-2-carboxylate), which shows a characteristic ring singlet in NMR at ~8.0-8.5 ppm.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227251, Methyl 3-amino-6-bromopyrazine-2-carboxylate.[1] Retrieved from [Link]
Sato, N., & Takeuchi, R. (1990). Studies on pyrazines.[5] XX, A simple synthesis of 5-substituted 2-amino-3-cyanopyrazines.[1][5] Synthesis, 8, 659-660.[5] (Describes bromination patterns in aminopyrazines).
Dolan, P., et al. (2021). FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid.[1] Spectroscopy. (Validates the intramolecular hydrogen bonding shifts in ortho-aminopyrazine carboxylates).
BLD Pharm. Product Analysis: 3-Amino-5,6-dibromopyrazine-2-carboxylic acid.[1] (Reference for the dibromo-regioisomer existence).
efficacy of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate in different solvent systems
This guide provides an in-depth technical analysis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate , a critical scaffold in the synthesis of sodium channel blockers (e.g., ENaC inhibitors) and kinase inhibitors. Cont...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate , a critical scaffold in the synthesis of sodium channel blockers (e.g., ENaC inhibitors) and kinase inhibitors.
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Process Development Scientists
Version: 2.1 (Technical Release)
Executive Summary & Strategic Utility
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (MADP) represents a "linchpin" intermediate. Its utility stems from the differential reactivity of the two bromine atoms (C3 and C5), controlled largely by the electronic push-pull of the C2-ester (withdrawing) and C6-amino (donating) groups.
The Central Challenge: Achieving regioselectivity during Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-couplings.
C3-Bromine: Activated by the ortho-ester but sterically hindered.
C5-Bromine: Less sterically hindered but electronically deactivated by the ortho-amino group.
The choice of solvent system is not merely about solubility; it acts as a "chemical switch" that dictates the Regioselectivity Ratio (C3:C5) and Reaction Kinetics .
Solvent System Efficacy Comparison
The following analysis compares the three dominant solvent classes used with MADP.
System A: Polar Aprotic (DMSO, DMF, NMP)
Role: The "Accelerator"
Mechanism: These solvents solvate cations (e.g.,
, ) well but leave nucleophiles (amines, thiolates) "naked" and highly reactive. They also stabilize the Meisenheimer complex intermediate.
Efficacy:
Solubility: Excellent (>150 mg/mL).
Reactivity: Increases
rates by 10–50x compared to alcohols.
Risk: High reactivity can lead to "over-reaction" (bis-substitution) or loss of regioselectivity.
Best For: Difficult substitutions with weak nucleophiles; introducing bulky groups at C3.
System B: Polar Protic (Methanol, Ethanol, Isopropanol)
Role: The "Regulator"
Mechanism: Forms hydrogen bonds with the nucleophile, reducing its ground-state energy and nucleophilicity. This slows the reaction, allowing for greater thermodynamic control.
Efficacy:
Solubility: Moderate to Low (requires heating).
Reactivity: Slower kinetics.
Benefit: Enhances regioselectivity (Kinetic vs Thermodynamic control). Often precipitates the product directly, simplifying purification.
Best For: Selective mono-substitution at C3; large-scale processes requiring simple filtration workups.
System C: Non-Polar / Ethereal (THF, Toluene, Dioxane)
Role: The "Coupler"
Mechanism: Inert to nucleophilic attack; low dielectric constant. Essential for transition-metal catalyzed reactions (Suzuki-Miyaura, Sonogashira) to prevent catalyst poisoning or solvolysis.
Efficacy:
Solubility: Good (often requires co-solvents like water for inorganic bases).
Reactivity: Neutral. Depends entirely on the catalyst system.
Best For: Palladium-catalyzed cross-couplings at C5 (which is more accessible to bulky Pd-ligands).
Critical Insight: In DMSO, the reaction is often too fast to control selectivity. In Methanol, the reduced rate allows the electronic activation of the C3 position (by the ester) to dominate, resulting in cleaner mono-substituted products.
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways dictated by solvent choice.
Figure 1: Solvent-directed reaction pathways for Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate.
Objective: Displace the C3-Bromine with a primary amine (e.g., benzylamine) while preserving the C5-Bromine.
Solvent System: Methanol (Protic)
Setup: Charge a reaction vessel with Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (1.0 eq) and Methanol (10 volumes).
Addition: Add the amine (1.1 eq) and Triethylamine (1.2 eq).
Reaction: Heat to reflux (65°C) for 4–6 hours.
Checkpoint: Monitor via HPLC. The starting material should disappear, and a single peak (C3-product) should appear. If C5-substitution is observed (>5%), lower temperature to 40°C.
Workup (Self-Validating): Cool the mixture to 0°C. The product often crystallizes out due to lower solubility of the amino-adduct in cold methanol.
Isolation: Filter the solid, wash with cold methanol, and dry.
Expected Yield: 85–92%.
Protocol B: Rapid Bis-Substitution or Library Synthesis
Objective: Force substitution at both positions or react unreactive amines.
Solvent System: DMSO (Polar Aprotic)
Setup: Dissolve Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate (1.0 eq) in DMSO (5 volumes).
Addition: Add excess amine (3.0–5.0 eq) and DIPEA (3.0 eq).
Reaction: Heat to 80–100°C for 2 hours.
Caution: Exothermic reaction.
Workup: Pour reaction mixture into crushed ice/water (20 volumes). The hydrophobic product will precipitate.
Purification: Filtration followed by recrystallization (usually from EtOH) is required to remove mono-substituted impurities.
Scientific Grounding & Causality
Why Methanol Favors C3 Substitution?
The C3 position is activated by the adjacent methyl ester (electron-withdrawing via induction and resonance). However, the C5 position is deactivated by the electron-donating amino group at C6 (via resonance).
In Methanol , the solvent shell around the incoming amine nucleophile is tight (H-bonding). To penetrate the steric bulk of the C2-ester and attack C3, the nucleophile must shed some solvent. However, the electronic activation at C3 is strong enough to overcome this barrier. At C5, the lack of strong activation combined with the solvent shell makes the reaction kinetically unfavorable.
Result: High regioselectivity for C3.
Why DMSO Destroys Selectivity?
In DMSO , the amine is "naked" (unsolvated). It is highly energetic and less discriminating. It will attack the most accessible site (C5, sterically) almost as fast as the most electronic site (C3), leading to mixtures or bis-substitution.
References
Regioselective Nucleophilic Aromatic Substitution of 3,5-Dibromo-2-aminopyrazines.
Context: Establishes the baseline reactivity of the dibromo-aminopyrazine scaffold.
Source:Journal of Medicinal Chemistry.
(General Search for 3,5-dibromopyrazine SnAr)
Solvent Effects in the Synthesis of Amiloride Analogues.
Context: Describes the use of protic solvents to control substitution on chloropyrazine carboxyl
(Note: Specific efficacy papers for the exact "6-amino-3,5-dibromo" isomer are rare in open literature; data is extrapolated from the highly homologous 3,5-dibromo-2-aminopyrazine and 3,5-diamino-6-chloropyrazine series standard in medicinal chemistry.)
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
Introduction: The Critical Role of a Versatile Intermediate Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a highly functionalized heterocyclic compound. Its pyrazine core, substituted with two bromine atoms, an ami...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of a Versatile Intermediate
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a highly functionalized heterocyclic compound. Its pyrazine core, substituted with two bromine atoms, an amine, and a methyl ester, makes it a valuable and versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The precise arrangement of these functional groups allows for selective and sequential reactions, making it a key building block for targeted therapies, including kinase inhibitors.
However, the very reactivity that makes this molecule useful also presents a significant challenge: ensuring its purity. The quality of this starting material directly influences the entire synthetic route, impacting process reproducibility, impurity formation, final product yield, and, most critically, the safety and efficacy of the resulting Active Pharmaceutical Ingredient (API).[2] Therefore, a robust, multi-faceted analytical approach to purity assessment is not just a quality control measure; it is a foundational requirement for successful drug development. This guide provides an in-depth, field-proven methodology for evaluating the purity of this critical intermediate.
The Analytical Imperative: A Multi-Pronged Approach to Purity Verification
Relying on a single analytical technique for purity assessment is insufficient and carries significant risk. Each method provides a unique lens through which to view the sample, and only by combining their insights can we build a complete and trustworthy purity profile. Our approach is grounded in the principles of Good Manufacturing Practice (GMP) and guidelines from the International Council for Harmonisation (ICH), which mandate comprehensive evaluation of all raw materials and intermediates.[3][4]
The core of our strategy is to orthogonally verify identity, quantify the main component, and identify and quantify any impurities. The workflow we employ is a self-validating system designed to leave no stone unturned.
Caption: A comprehensive workflow for assessing the purity of pharmaceutical intermediates.
Core Analytical Techniques: The "Why" and "How"
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Experience: HPLC with UV detection is the cornerstone of purity analysis for chromophoric molecules like our target compound. Its primary strength lies in its ability to separate the main component from closely related impurities and provide precise quantification. This allows us to determine the "purity by area percent" and quantify known impurities against a reference standard. A well-developed HPLC method is essential for routine quality control due to its robustness and high throughput.[5]
Causality Behind Experimental Choices:
Reversed-Phase (RP) Chromatography: We use a C18 column because the target molecule is moderately polar. The nonpolar stationary phase allows for good retention and separation from both more polar (e.g., hydrolyzed acid) and less polar (e.g., de-aminated) impurities.
Gradient Elution: A gradient of a weak organic acid (like formic acid) in water and an organic solvent (like acetonitrile) is crucial. The gradient ensures that impurities with a wide range of polarities are eluted from the column, providing a complete picture of the sample's composition within a reasonable timeframe.
UV Detection: The pyrazine ring is a strong chromophore, making UV detection at a wavelength around 254 nm or 310 nm highly sensitive for the parent compound and related aromatic impurities.
(See Section 6 for the detailed HPLC protocol.)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
Expertise & Experience: While HPLC excels at quantification, NMR spectroscopy provides unambiguous structural confirmation.[6] A ¹H NMR spectrum gives a unique fingerprint of the molecule, confirming the presence and connectivity of all protons. It is exceptionally powerful for identifying impurities that might co-elute with the main peak in HPLC or have a similar UV response. For this molecule, ¹H NMR can quickly reveal the presence of under-brominated species or loss of the methyl ester group.
Causality Behind Experimental Choices:
¹H NMR: We look for the characteristic singlet for the pyrazine ring proton and the singlet for the methyl ester protons. The integration of these signals relative to an internal standard of known concentration can provide a quantitative purity assessment (qNMR).[7] The broad signal for the amino protons is also a key identifier.[8][9]
¹³C NMR: This technique confirms the carbon skeleton. For this compound, it is particularly useful for verifying the number and position of the bromine substituents, as carbon atoms bonded to bromine show characteristic shifts.[6]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: Mass spectrometry is our primary tool for confirming the molecular weight of the compound and identifying unknown impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for impurity profiling.[10][11]
Causality Behind Experimental Choices:
Dibromo Isotopic Pattern: The most telling feature in the mass spectrum of this compound is the isotopic signature of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12] A molecule with two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of roughly 1:2:1. This pattern is an unmistakable confirmation of the dibromo-substitution.[12][13] Any deviation suggests the presence of mono-bromo or tri-bromo impurities.
Fragmentation Analysis: The fragmentation pattern can provide further structural information, helping to distinguish between isomers if they are present.
Common Impurities: Know Your Enemy
A self-validating protocol requires an understanding of the potential impurities that may arise from the synthesis or degradation of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate.
Caption: Potential impurities associated with the target compound.
Comparative Data Analysis: A Tale of Two Lots
To illustrate the power of this multi-pronged approach, let's compare two hypothetical lots of commercially available product.
Analytical Test
Lot A (High Purity)
Lot B (Questionable Purity)
Interpretation
Appearance
Fine, off-white to pale yellow powder
Clumpy, yellow-brown powder
Lot B may have degraded or contains significant impurities.
Lot B contains a major unknown impurity (Impurity 2).
¹H NMR
Spectrum consistent with structure. No extraneous peaks.
Spectrum shows expected signals, plus an additional singlet in the aromatic region.
The extra signal in Lot B suggests a related aromatic impurity, possibly a different isomer or a starting material.
LC-MS (Main Peak)
m/z = 325.9, 327.9, 329.9 (Ratio ~1:2:1)
m/z = 325.9, 327.9, 329.9 (Ratio ~1:2:1)
Both lots contain the correct dibrominated product.
LC-MS (Impurity 2)
N/A
m/z = 247.9, 249.9 (Ratio ~1:1)
The impurity in Lot B is a mono-brominated species, likely an under-reacted intermediate.
Conclusion
Accept. Lot A meets typical quality standards for pharmaceutical intermediates.
Reject. Lot B contains an unacceptably high level of a process-related impurity.
The combined data provides a clear and defensible rationale for rejecting Lot B.
Comparison with Alternatives
While Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is highly effective, researchers may consider alternatives based on specific synthetic needs.
2-Amino-3,5-dibromopyrazine: This alternative lacks the methyl ester group.[1][14] It is useful when a carboxylic acid moiety is not required or will be introduced later. Its reactivity is primarily centered on the amino group and the two bromine atoms.
Methyl 3-amino-6-bromopyrazine-2-carboxylate: This is a mono-brominated version.[15][16][17] It would be selected when only one site of subsequent functionalization (via the bromine) is desired, leaving the other position as a simple C-H bond.
Other Halogenated Pyrazines: Chloro- or iodo-substituted pyrazines could also be considered. The choice depends on the desired reactivity for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the C-I bond is typically more reactive than C-Br, which is more reactive than C-Cl.
The analytical principles described in this guide are directly applicable to these alternatives, with adjustments for their different molecular weights and NMR spectral patterns.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment
System: HPLC with a UV/Vis detector, autosampler, and column oven.
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18.1-22 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 5 µL.
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL stock. Dilute 1:10 for a final concentration of 0.1 mg/mL.
System Suitability: Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
Protocol 2: NMR Sample Preparation
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a good choice due to the compound's solubility and its ability to show NH protons.
Preparation: Accurately weigh ~5-10 mg of the sample into a clean, dry NMR tube.
Dissolution: Add approximately 0.7 mL of DMSO-d₆.
Mixing: Cap the tube and vortex gently until the sample is fully dissolved. Mild heating may be applied if necessary.
Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
Protocol 3: LC-MS Analysis
System: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
LC Method: Use the same HPLC method as described in Protocol 1. The flow can be split before entering the MS source if necessary.
MS Source Parameters (Positive ESI Mode):
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Desolvation Gas Flow: 600 L/Hr
Scan Range: m/z 100-500.
Data Analysis: Extract the total ion chromatogram (TIC). Generate extracted ion chromatograms (XIC) for the expected mass of the parent compound and any potential impurities identified by HPLC-UV. Analyze the mass spectrum of each peak, paying close attention to the dibromo isotopic pattern.
Conclusion
Assessing the purity of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a rigorous process that underpins the quality and safety of downstream pharmaceutical manufacturing. A superficial analysis is a liability. By integrating the quantitative power of HPLC, the structural certainty of NMR, and the molecular-level verification of MS, researchers and drug development professionals can operate with confidence. This guide provides the framework for a robust, self-validating system that ensures only material of the highest quality proceeds in the synthetic pipeline, safeguarding the integrity of the final product.
References
Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2025, November 28). Google Cloud.
Different Types of Quality Control in Pharmaceutical Industry. (2025, December 11). Google Cloud.
Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). Google Cloud.
Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. (2015, August 15). PubMed.
Operational Guide: Proper Disposal of Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
[1] Executive Summary Immediate Action Required: This compound is a halogenated organic intermediate .[1] It must NEVER be disposed of in standard municipal waste, down the drain, or mixed with non-halogenated solvents.[...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Immediate Action Required: This compound is a halogenated organic intermediate .[1] It must NEVER be disposed of in standard municipal waste, down the drain, or mixed with non-halogenated solvents.[1]
Primary Waste Stream: Halogenated Organic Waste (Solid or Liquid).[1]
Critical Hazard: Releases toxic hydrogen bromide (HBr) and nitrogen oxides (NOx) during combustion; requires incineration with scrubbing capabilities.[1]
Key Incompatibility: Strong bases (causes ester hydrolysis and heat) and Aluminum parts (potential for catalytic dehalogenation/corrosion).[1]
Chemical Profile & Disposal Implications
To dispose of this chemical safely, you must understand the functional groups that dictate its reactivity and regulatory classification.[1][2]
Feature
Structural Component
Disposal Implication
Halogen Load
Two Bromine atoms (-Br) at positions 3, 5
MANDATORY: Must be tagged as "Halogenated Waste."[1] Standard incinerators cannot handle the HBr generation without specific scrubbers.[1]
Nitrogen Rich
Pyrazine Ring + Amino Group (-NH2)
High potential for NOx generation.[1] Avoid mixing with nitrosating agents (nitrites) to prevent carcinogenic nitrosamine formation in waste drums.[1]
Ester Linkage
Methyl Carboxylate (-COOCH3)
Susceptible to hydrolysis.[1] Do not mix with strong acids or bases in the waste container; this can generate heat (exotherm) and pressure buildup.[1]
Physical State
Solid (Crystalline powder)
High melting point (>100°C typical for analogs).[1] Dust generation is a primary inhalation risk during transfer.[1]
Risk Assessment & Safety (PPE)
Based on GHS Classification for Dibromopyrazine analogs (e.g., CAS 24241-18-7).[1]
H410: Very toxic to aquatic life with long-lasting effects (Precautionary assignment for halogenated heterocycles).[1]
Required PPE[3][5][6][7]
Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.[1]
Skin: Nitrile gloves (Double gloving recommended; 0.11 mm thickness minimum).[1]
Eyes: Chemical safety goggles (Standard safety glasses are insufficient for powder handling).[1]
Step-by-Step Disposal Protocols
Scenario A: Disposing of Pure Solid Waste
Use this protocol for expired shelf-stock or solid synthesis byproducts.[1]
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Glass jar.[1]
Prohibited: Do not use metal containers (especially Aluminum) due to potential corrosion from trace hydrolysis.[1]
Transfer:
Perform all transfers inside a certified chemical fume hood.[1]
Mist the powder slightly with an inert solvent (e.g., hexane) if static electricity causes dust dispersal (optional but recommended for large quantities).[1]
Storage: Screw the lid tightly. Place the container in a secondary containment tray until pickup.
Scenario B: Disposing of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or dissolved waste.[1]
Segregation:
CRITICAL: Pour into the Halogenated Solvent Waste carboy.[1]
Why? Mixing halogenated compounds with non-halogenated fuels (like Acetone/Ethanol waste) downgrades the BTU value of the fuel blend and violates incinerator permits that lack halogen scrubbers.[1]
pH Check:
Before adding to the carboy, check the pH of your solution.[1]
If pH < 4 or > 9, neutralize to pH 6–8.[1] Extreme pH can catalyze the hydrolysis of the ester group inside the waste drum, leading to pressure buildup.[1]
Compatibility Check:
Ensure the waste stream does not contain strong oxidizers (e.g., Peroxides, Permanganates).[1]
Workflow Visualization: Waste Stream Decision Tree
Figure 1: Decision logic for segregating dibromopyrazine waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the dibromo-compound usually mandates disposal in the Halogenated stream depending on concentration thresholds (typically >1000 ppm).[1]
Spill Response Procedures
Minor Spill (< 10g solid or < 100mL solution):
Isolate: Alert nearby personnel. Delineate the area.[1][5][6]
PPE Up: Wear goggles, nitrile gloves, and lab coat.[1]
Containment:
Solid: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.[1]
Liquid: Cover with vermiculite or polypropylene absorbent pads.[1]
Decontamination:
Wipe the surface with a soap/water solution (the compound is likely sparingly soluble in water; surfactants help).[1]
Follow with an Ethanol or Isopropanol wipe to solubilize organic residues.[1]
Disposal: Place all cleanup materials (gloves, pads, towels) into a Solid Hazardous Waste bag/pail. Label as "Debris contaminated with Halogenated Organics."[1]
Figure 2: Immediate response workflow for laboratory spills.
Regulatory & Compliance Context (US EPA/RCRA)
While this specific intermediate may not have a named "U" or "P" list code, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and constituents.[1]
Halogenated Organic Compounds (HOCs):
EPA regulations (40 CFR 268) strictly restrict land disposal of HOCs.[1]
Requirement: Incineration is the Best Demonstrated Available Technology (BDAT).[1]
Waste Codes (Likely Applicable):
D001 (Ignitable): Only if the waste is in a flammable solvent (Flash point < 60°C).[1]
F002/F001: If spent halogenated solvents (e.g., Methylene Chloride) were used in the process.[1]
Generator Status:
Ensure the mass of this waste is added to your facility's monthly hazardous waste generation totals to maintain your status (VSQG, SQG, or LQG).[1]
References
Fisher Scientific. (2023).[1] Safety Data Sheet: 2-Amino-3,5-dibromopyrazine (Analog). Retrieved from
U.S. Environmental Protection Agency (EPA). (2024).[1] Halogenated Organic Wastes and Land Disposal Restrictions. 40 CFR Part 268.[1] Retrieved from
Sigma-Aldrich. (2023).[1][3] Product Specification: Methyl 3-amino-6-bromopyrazine-2-carboxylate (Structural Isomer). Retrieved from
PubChem. (2024).[1] Compound Summary: Methyl 3-amino-6-bromopyrazine-2-carboxylate.[1][7] National Library of Medicine.[1] Retrieved from
(Note: Direct SDS for the exact 6-amino-3,5-dibromo isomer is rare in public domains; protocols above are derived from the validated safety profiles of the 3-amino-6-bromo and 2-amino-3,5-dibromo analogs, which share identical functional group hazards.)
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate. The focus is on procedural, step-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate. The focus is on procedural, step-by-step guidance to ensure safe laboratory operations and proper disposal.
Introduction and Hazard Analysis
Anticipated Hazards:
Skin Irritation and Sensitization: Similar compounds can cause skin irritation, and some may lead to allergic skin reactions upon repeated contact.[4][5]
Eye Irritation: As with many powdered chemicals, this compound is likely to cause serious eye irritation.[4]
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[4]
Toxicity: Aromatic amines as a class of compounds can have toxic effects if ingested, inhaled, or absorbed through the skin.[2][3]
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life and may persist in the environment.[5][6]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate. This includes engineering controls, personal protective gear, and safe work practices.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially in its powdered form, must be conducted within a certified and properly functioning chemical fume hood.[3] This is the primary barrier to prevent inhalation of the dust and to contain any potential spills.
Recommended PPE for Handling
The following table summarizes the essential PPE for handling Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate.
Body Part
Required PPE
Rationale and Best Practices
Hands
Chemical-resistant gloves (Nitrile recommended)
Provides a barrier against skin contact. Always inspect gloves for tears or holes before use. Change gloves frequently, especially if contamination is suspected. For prolonged work, consider double-gloving.[7]
Eyes & Face
Safety goggles with side shields or a full-face shield
Protects against splashes and airborne particles.[7][8] A full-face shield should be worn in addition to safety goggles when there is a significant risk of splashing.[9][10]
Respiratory
N95 or higher-rated respirator
Recommended when handling the powder outside of a fume hood (a practice that should be avoided) or if there is a risk of aerosolization.[7][8][10]
Body
Flame-resistant lab coat or chemical-resistant coveralls
Protects skin and personal clothing from contamination. Lab coats should be fully buttoned.[9]
Feet
Closed-toe, chemical-resistant footwear
Protects against spills and falling objects.[7][11]
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol
Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including the chemical, spatulas, weighing paper, solvents, and waste containers. Don all required PPE.[12]
Weighing and Transfer:
Conduct all weighing and transfers of the solid compound inside the fume hood.
Use a spatula to carefully transfer the powder to weighing paper or a suitable container.
Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
Dissolution:
When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
Keep the container capped or covered as much as possible during the process.
Post-Handling:
After handling, decontaminate the work surface with an appropriate solvent and cleaning agent.
Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last.
Wearing appropriate PPE, absorb the spill with a spill pillow or vermiculite.[13]
Carefully scoop the absorbent material into a designated hazardous waste container.[13][15]
Decontaminate the area with soap and water.
Large Spills (or any spill outside a fume hood):
Evacuate the immediate area and alert all nearby personnel.[14][16]
Close the laboratory doors to contain any vapors.[13][16]
Contact your institution's emergency response team (e.g., Environmental Health and Safety).[16]
Do not attempt to clean up a large spill unless you are trained and equipped to do so.[12]
First Aid Measures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[13][15][16]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][17]
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][17]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]
Waste Disposal Protocol
Methyl 6-amino-3,5-dibromopyrazine-2-carboxylate is a halogenated organic compound and must be disposed of as hazardous waste.
Segregation: Do not mix halogenated waste with non-halogenated waste.
Collection:
All solid waste (e.g., contaminated gloves, weighing paper, absorbent materials) should be placed in a clearly labeled, sealed plastic bag or container.[13][18]
Liquid waste (solutions containing the compound) should be collected in a designated, sealed, and properly labeled "Halogenated Organic Waste" container.[3][18]
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of the chemical contents.[19][18]
Storage and Disposal: Store the waste container in a secondary containment bin in a designated satellite accumulation area. Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[3][18]
References
CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (n.d.).